Zilurgisertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2173389-57-4 |
|---|---|
Molecular Formula |
C30H38N4O3 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H38N4O3/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35)/t23-,28?,29?,30+/m1/s1 |
InChI Key |
KPRPFTOLWQQUAV-OCVAFRRMSA-N |
Isomeric SMILES |
C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |
Canonical SMILES |
C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |
Origin of Product |
United States |
Foundational & Exploratory
INCB000928 (Zilurgisertib): A Technical Guide to its ALK2 Inhibition Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB000928, also known as zilurgisertib, is a potent and selective, orally bioavailable small molecule inhibitor of Activin A receptor type 1 (ACVR1), commonly known as Activin Receptor-Like Kinase 2 (ALK2).[1][2][3] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway, which is essential for various biological processes, including iron homeostasis and bone formation.[4] Dysregulation of the ALK2 signaling pathway is implicated in the pathophysiology of several diseases, including anemia of chronic disease and the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[4][5] This technical guide provides an in-depth overview of the ALK2 inhibition pathway of INCB000928, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.
Core Mechanism of Action: ALK2 Inhibition
INCB000928 exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of ALK2.[1] In pathological conditions such as anemia of chronic disease, elevated levels of inflammatory cytokines stimulate the production of hepcidin, the master regulator of iron homeostasis.[6] Hepcidin induction is mediated through the BMP/SMAD signaling pathway, where ALK2 is a key upstream kinase.[6] By inhibiting ALK2, INCB000928 effectively blocks the downstream phosphorylation of SMAD1 and SMAD5, leading to a reduction in hepcidin expression.[1][7] Decreased hepcidin levels result in increased iron availability for erythropoiesis, thereby ameliorating anemia.[1]
In the context of FOP, a disease caused by gain-of-function mutations in the ACVR1 gene, INCB000928 inhibits the aberrant, ligand-independent activation of ALK2, which is responsible for the formation of heterotopic ossification (HO).[5] Preclinical studies have demonstrated that this compound can potently inhibit both wild-type and mutant ALK2.[3]
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data for INCB000928 from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of INCB000928
| Parameter | Value | Cell Line/Assay Condition |
| ALK2 IC50 | 11 nM | Biochemical kinase assay |
| ALK2 IC50 | 15 nM | Biochemical assay |
| SMAD1/5 Phosphorylation IC50 | 63 nM | Cellular assay |
| SMAD1/5 Phosphorylation IC50 | 69 nM | Cellular assay |
| Hepcidin Production IC50 | 20 nM | Huh-7 cells stimulated with BMP-6 |
IC50: Half-maximal inhibitory concentration
Table 2: Preclinical In Vivo Efficacy in a Mouse Model of Cancer-Induced Anemia
| Parameter | Effect of INCB000928 |
| Hemoglobin | Dose-dependent increase of 2-3 g/dL |
| Red Blood Cell Count | Dose-dependent increase |
| Liver pSMAD Levels | Reduced by ≥50% vs. vehicle control |
| Circulating Hepcidin Levels | Reduced by ≥50% vs. vehicle control |
Table 3: Phase 1 Pharmacokinetic Profile of INCB000928 in Healthy Volunteers
| Parameter | Value | Dosing |
| Time to Maximum Plasma Concentration (Tmax) | 2-4 hours | Single and multiple ascending doses |
| Predicted Half-life (t1/2) | Approximately 24-27 hours | Single and multiple ascending doses |
Table 4: Preliminary Efficacy in Phase 1/2 Study (NCT04455841) in Myelofibrosis Patients with Anemia
| Patient Population | Endpoint | Response Rate |
| Non-transfusion dependent | Hemoglobin increase of ≥1.5 g/dL | 18% (4 out of 22 patients) |
| Transfusion dependent | Transfusion independence | Not observed at data cutoff |
Experimental Protocols
Biochemical Kinase Assay (LANCE® Ultra Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB000928 against ALK2 kinase activity.
-
Methodology: The biochemical kinase activity was evaluated at 100 µM ATP using the LANCE® Ultra Kinase Assay (PerkinElmer).[1] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. The assay was performed with varying concentrations of INCB000928 to determine the concentration at which 50% of the kinase activity is inhibited.
Cell-Based Hepcidin Production Assay
-
Objective: To assess the ability of INCB000928 to inhibit BMP-6-induced hepcidin production in a cellular context.
-
Methodology:
-
Huh-7 cells, a human hepatoma cell line, were used.[7]
-
Cells were stimulated with Bone Morphogenetic Protein 6 (BMP-6) to induce hepcidin production.
-
Varying concentrations of INCB000928 were added to the cell cultures.
-
After an incubation period, the concentration of hepcidin in the cell supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA).[1]
-
The IC50 value was calculated as the concentration of INCB000928 that resulted in a 50% reduction in hepcidin production compared to the BMP-6 stimulated control.
-
In Vivo Mouse Model of Cancer-Induced Anemia
-
Objective: To evaluate the in vivo efficacy of INCB000928 in a disease-relevant animal model.
-
Methodology:
-
B16F10 melanoma cells were injected intraperitoneally into mice to induce a metastatic tumor model that leads to anemia.[1]
-
One week after cell injection, mice were treated with vehicle control or varying doses of INCB000928.
-
Blood samples were collected to measure hemoglobin and red blood cell counts.
-
At the end of the study, liver tissue was collected and homogenized to measure the levels of phosphorylated SMAD1 (pSMAD1) by ELISA.[1]
-
Circulating hepcidin levels in the blood were also measured by ELISA.[1]
-
Phase 1/2 Clinical Trial (NCT04455841)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of INCB000928 as monotherapy or in combination with ruxolitinib in patients with myelofibrosis and anemia.[2][8]
-
Study Design: An open-label, dose-escalation and expansion study.[2][8]
-
Patient Population: Adults with primary or secondary myelofibrosis who are transfusion-dependent or have symptomatic anemia.[9]
-
Primary Endpoint: Safety and tolerability.[8]
-
Secondary Endpoints: Efficacy (anemia response), pharmacokinetics, and pharmacodynamics (hepcidin and iron metabolism parameters).[8]
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of INCB000928.
Caption: Experimental workflow for the evaluation of INCB000928.
References
- 1. incytemi.com [incytemi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifopa.org [ifopa.org]
- 6. researchgate.net [researchgate.net]
- 7. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
- 8. ascopubs.org [ascopubs.org]
- 9. P1022: PHASE 1/2 STUDY OF THE ACTIVIN RECEPTOR-LIKE KINASE 2 (ALK2) INHIBITOR this compound (INCB000928, LIMBER-104) AS MONOTHERAPY OR WITH RUXOLITINIB IN PATIENTS WITH ANEMIA DUE TO MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
Zilurgisertib's Impact on Hepcidin Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilurgisertib (formerly INCB00928) is a potent and selective, orally bioavailable small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1][2][3] ALK2 is a key upstream regulator of hepcidin, the central hormone governing iron homeostasis.[4][5][6] Dysregulation of the ALK2 signaling pathway and subsequent overexpression of hepcidin are implicated in the pathophysiology of anemia of chronic disease (ACD) and anemia associated with myelofibrosis (MF).[7][8][9] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on hepcidin regulation, supported by preclinical and clinical data.
Core Mechanism: Inhibition of the BMP/SMAD Signaling Pathway
Hepcidin expression is predominantly regulated by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in hepatocytes.[10][11] Under normal physiological conditions, BMPs (such as BMP6) bind to a complex of type I (including ALK2 and ALK3) and type II BMP receptors.[10][12] This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (SMAD1/5/8).[4][12] These phosphorylated SMADs then form a complex with the common-mediator SMAD4, translocate to the nucleus, and induce the transcription of the hepcidin gene (HAMP).[12]
In chronic inflammatory states, elevated cytokines can also lead to hepcidin upregulation, a process that is dependent on an intact BMP-SMAD pathway.[13] this compound selectively inhibits the kinase activity of ALK2, thereby blocking the phosphorylation of SMAD1/5 and disrupting the downstream signaling cascade that leads to hepcidin production.[4][5] This targeted inhibition is designed to reduce circulating hepcidin levels, increase iron availability for erythropoiesis, and consequently ameliorate anemia.[4][13][14]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Potency of this compound
| Assay | Target/Cell Line | Stimulus | IC50 (nM) | Reference(s) |
| Biochemical Assay | ALK2 Kinase Activity | - | 11 - 15 | [4][5][6] |
| Cellular Assay | SMAD1/5 Phosphorylation | - | 63 - 69 | [4][5][6] |
| Cellular Assay | Hepcidin Production | Huh-7 Cells | BMP-6 | 20 |
Table 2: Preclinical In Vivo Efficacy of this compound in a Mouse Model of Cancer-Induced Anemia
| Parameter | Effect | Reference(s) |
| Hemoglobin | Increased by 2-3 g/dL | [4][5][6] |
| Red Blood Cell Counts | Increased | [4][5][6] |
| Liver pSMAD Levels | Reduced by ≥50% vs. vehicle | [4][5][6] |
| Circulating Hepcidin | Reduced by ≥50% vs. vehicle | [4][5][6] |
Table 3: Clinical Pharmacodynamics and Efficacy from Phase 1/2 Study (NCT04455841) in Myelofibrosis Patients
| Parameter | Monotherapy (Group A) | Combination with Ruxolitinib (Group B) | Reference(s) |
| Baseline Characteristics | |||
| Number of Patients | 20 | 16 | [7][15] |
| Median Hemoglobin | 7.7 g/dL (range, 7-10) | 8.0 g/dL (range, 5-9) | [8][15] |
| Median Hepcidin | 171 ng/mL (range, 13-535) | 126 ng/mL (range, 7-421) | [8][15] |
| Pharmacodynamics | |||
| Maximal Hepcidin Reduction | 6-8 hours post-dose | 6-8 hours post-dose | [8] |
| Efficacy (Anemia Improvement) | |||
| Hemoglobin Increase ≥1.5 g/dL (Non-transfusion dependent) | Observed | Observed | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase and Cellular Assays
Objective: To determine the potency of this compound in inhibiting ALK2 kinase activity, downstream SMAD phosphorylation, and hepcidin production.
-
Biochemical ALK2 Kinase Assay:
-
SMAD1/5 Phosphorylation Assay:
-
Hepcidin Production Assay:
-
Huh-7 cells were stimulated with BMP-6 to induce hepcidin production.[4][5]
-
This compound was added at varying concentrations, and the IC50 for hepcidin inhibition was determined after 24 hours of treatment.[4]
-
Hepcidin levels were measured using a murine-specific hepcidin enzyme-linked immunosorbent assay (ELISA) kit (Intrinsic LifeSciences) for in vivo plasma samples.[4]
-
In Vivo Murine Model of Cancer-Induced Anemia
Objective: To evaluate the efficacy of this compound in an in vivo model of anemia of chronic disease.
-
Model:
-
Treatment:
-
Two days after inoculation, mice were orally dosed for 7 days with vehicle, this compound, ruxolitinib, or a combination.[4]
-
-
Endpoints:
Phase 1/2 Clinical Trial (NCT04455841)
Objective: To evaluate the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound as a monotherapy or in combination with ruxolitinib in patients with anemia due to myelofibrosis.
-
Study Design:
-
Open-label, multicenter, phase 1/2 dose-escalation and expansion study.[8]
-
-
Patient Population:
-
Patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis and disease-related anemia.[7]
-
-
Treatment Arms:
-
Pharmacodynamic Assessments:
-
Blood sampling for hepcidin measurement was performed on days 1 and 15 of cycle 1, prior to treatment and at 2, 4, and 6 to 8 hours post-treatment.[7]
-
Experimental Workflow Diagram
Conclusion
This compound demonstrates a clear mechanism of action by selectively inhibiting ALK2, a critical kinase in the BMP/SMAD pathway that regulates hepcidin expression. Preclinical data robustly support its ability to reduce hepcidin levels and improve anemia in a relevant in vivo model.[4][5][6] Early clinical data in patients with myelofibrosis-related anemia show that this compound, both as a monotherapy and in combination with ruxolitinib, effectively reduces hepcidin levels and shows preliminary signals of clinical activity in improving anemia.[7][8][15] These findings underscore the therapeutic potential of targeting the ALK2-hepcidin axis with this compound for the treatment of anemias characterized by hepcidin excess. However, it is important to note that Incyte has since decided to cease the development of this compound for patients with myelofibrosis due to the investigational drug not being tied to a significant improvement in patients' anemia in a phase 1/2 trial.[16]
References
- 1. This compound | C30H38N4O3 | CID 138628908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Incyte Corporation - AdisInsight [adisinsight.springer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. incytemi.com [incytemi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound Appears Safe and Effective for Treating Anemia in Patients With MF | Docwire News [docwirenews.com]
- 10. The immunophilin FKBP12 inhibits hepcidin expression by binding the BMP type I receptor ALK2 in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ALK2 Inhibitor Improves Anemia Due to Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 16. fiercebiotech.com [fiercebiotech.com]
Zilurgisertib for Fibrodysplasia Ossificans Progressiva: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This abnormal bone growth occurs in muscles, tendons, and ligaments, leading to severe mobility restrictions and a significantly reduced lifespan. The underlying cause of FOP is most commonly a recurrent activating mutation (R206H) in the gene encoding Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2). This mutation leads to aberrant signaling of the bone morphogenetic protein (BMP) pathway, driving the pathological bone formation.
Zilurgisertib (formerly INCB000928) is an investigational, orally administered small molecule designed as a potent and selective inhibitor of ALK2. By targeting the dysregulated kinase activity of the mutated ACVR1, this compound aims to normalize BMP signaling and thereby halt the progression of heterotopic ossification in individuals with FOP. Preclinical studies have demonstrated its potential to strongly suppress HO in animal models.[1] this compound is currently being evaluated in a Phase 2 clinical trial, known as the PROGRESS study, to assess its efficacy, safety, and tolerability in patients with FOP.[1]
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action and Signaling Pathway
The primary driver of FOP is the hyperactivity of the ALK2 receptor due to a gain-of-function mutation.[1] This leads to excessive downstream signaling through the phosphorylation of SMAD proteins (SMAD1/5/8). This compound is an ATP-competitive inhibitor that binds to the kinase domain of ALK2, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets. This inhibition effectively dampens the overactive BMP signaling cascade that is characteristic of FOP.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical and Cellular Activity
| Assay Type | Target | IC50 (nM) | Cell Line | Notes |
| Biochemical Kinase Assay | ALK2 (ACVR1) | 15 | - | - |
| Cellular pSMAD1/5 Assay | ALK2 (ACVR1) | 63 | - | Inhibition of SMAD1/5 phosphorylation. |
| Cellular Hepcidin Production | ALK2 (ACVR1) | 20 | Huh-7 | Inhibition of BMP-6 stimulated hepcidin production.[2] |
Table 2: Kinase Selectivity
| Kinase | % Inhibition at 200 nM |
| ALK1 | 50 |
| ALK6 | 48 |
| This compound demonstrates high selectivity for ALK2 over other kinases. |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose | Route | Cmax (nM) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Mouse | 3 mg/kg | Oral | - | - | - | - |
| Rat | 3 mg/kg | Oral | - | - | - | 71 |
| Dog | 0.3 mg/kg | Oral | - | - | - | 57 |
| Human (Healthy) | 100 mg | Oral | - | 2.0-4.1 | 22.8-31.4 | - |
Table 4: In Vivo Efficacy in a Pediatric FOP Mouse Model
| Treatment Group | Dose (mg/kg, bid) | Heterotopic Ossification Volume | Joint Mobility |
| Vehicle | - | High | Impaired |
| This compound | 2 | Potently reduced | Fully maintained |
| This compound | ≥ 5 | Complete prevention | Fully maintained |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ALK2 (ACVR1) Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against the ALK2 enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for ALK2 kinase activity.
Materials:
-
Recombinant active ALK2 kinase
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]
-
ATP solution (at a concentration near the Km for ALK2, e.g., 250 µM)[3]
-
Substrate (e.g., Casein, 1 mg/mL)[3]
-
This compound (serial dilutions)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Incubator (30°C)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and diluted active ALK2 kinase.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-33P]ATP if using the radiometric method).
-
Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).[3][4]
-
Stop the reaction (e.g., by adding EDTA or the ADP-Glo™ reagent).
-
Quantify the kinase activity:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular pSMAD1/5 Signaling Assay
This protocol outlines a cell-based assay to measure the effect of this compound on the phosphorylation of SMAD1/5, a key downstream event in the ALK2 signaling pathway.
Objective: To determine the IC50 of this compound for the inhibition of BMP-induced SMAD1/5 phosphorylation in a cellular context.
Materials:
-
HEK293 cells stably transfected with a BMP-responsive element-luciferase reporter (BRE-Luc)[5][6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human BMP-6
-
This compound (serial dilutions)
-
Lysis buffer
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the BRE-Luc reporter cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with a sub-maximal concentration of BMP-6 (e.g., 10 ng/mL) for a defined period (e.g., 15 hours).[5]
-
Lyse the cells and transfer the lysate to a white-walled 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of BMP-6-induced luciferase activity for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo FOP Mouse Model Efficacy Study
This protocol describes a preclinical efficacy study using a pediatric mouse model of FOP to evaluate the ability of this compound to prevent heterotopic ossification.
Objective: To assess the in vivo efficacy of this compound in preventing injury-induced heterotopic ossification.
Animal Model:
-
Inducible knock-in mice expressing the human ACVR1 R206H mutation (e.g., Acvr1R206H/+;CreERT2).[7]
Materials:
-
This compound formulated for oral administration
-
Vehicle control
-
Tamoxifen (for Cre-recombinase induction)
-
Cardiotoxin (for muscle injury)
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Induce the expression of the mutant ACVR1 R206H allele in young mice by administering tamoxifen.
-
After a washout period, induce muscle injury by injecting cardiotoxin into the gastrocnemius muscle.[7]
-
Administer this compound or vehicle orally, twice daily (bid), starting from the day of injury for a period of several weeks (e.g., 6 weeks).
-
At the end of the treatment period, euthanize the mice and collect the injured limbs.
-
Quantify the volume of heterotopic bone formation using µCT imaging and analysis.
-
Assess joint mobility through passive range of motion measurements.
-
Compare the extent of heterotopic ossification and the preservation of joint function between the this compound-treated and vehicle-treated groups.
Visualizations
Experimental Workflows
References
- 1. ifopa.org [ifopa.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com.cn [promega.com.cn]
- 4. Polypeptide Substrate Accessibility Hypothesis: Gain-of-Function R206H Mutation Allosterically Affects Activin Receptor-like Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Zilurgisertib (INCB000928): A Selective ALK2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Zilurgisertib (INCB000928) is a potent and selective, orally bioavailable, small-molecule inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor, type I (ACVR1).[1][2] Developed by Incyte Corporation, this investigational drug is being evaluated for the treatment of two distinct conditions: fibrodysplasia ossificans progressiva (FOP) and anemia associated with myelofibrosis (MF).[3][4] In FOP, a rare genetic disorder, gain-of-function mutations in ALK2 lead to excessive bone morphogenetic protein (BMP) signaling and subsequent heterotopic ossification (HO).[2][3] In certain types of anemia, ALK2-mediated signaling contributes to the upregulation of hepcidin, a key regulator of iron homeostasis, leading to restricted iron availability for erythropoiesis.[4][5][6] this compound is designed to normalize these pathological signaling pathways. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.
Discovery and Mechanism of Action
This compound was identified as a selective ALK2 inhibitor with potential therapeutic applications in diseases driven by aberrant ALK2 signaling.[6] It acts as an ATP-competitive inhibitor of the ALK2 kinase, thereby blocking the downstream phosphorylation of SMAD1 and SMAD5 (SMAD1/5), which are key mediators of the BMP signaling pathway.[2][7]
Signaling Pathway
The canonical BMP signaling pathway targeted by this compound is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. In pathological conditions such as FOP, a mutated ALK2 receptor becomes hyperactive, leading to constitutive signaling. In anemia of chronic disease, inflammatory cytokines can stimulate BMP production, which in turn activates ALK2 in hepatocytes, leading to increased hepcidin expression. This compound intervenes by inhibiting the kinase activity of ALK2, thus preventing the phosphorylation and activation of SMAD1/5 and the subsequent downstream signaling cascade.
References
- 1. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ifopa.org [ifopa.org]
- 4. Study Of this compound And Ruxolitinib For MF - HealthTree for Myelofibrosis [healthtree.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of Zilurgisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilurgisertib (also known as INCB000928 or M4K2009) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1][2] ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in bone formation and iron homeostasis.[3] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO).[4][5] Furthermore, dysregulation of the ALK2 pathway is implicated in the anemia of chronic disease by modulating hepcidin production.[3][6] this compound is currently under clinical investigation for the treatment of FOP and anemia associated with myelofibrosis.[2][7] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetics.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the ALK2 kinase.[3][8] In FOP, a common mutation (R206H) in the ALK2 protein leads to its over-activation, resulting in excessive BMP signaling and subsequent formation of ectopic bone.[2][5] this compound binds to the kinase domain of both wild-type and mutant ALK2, preventing its phosphorylation and downstream signaling cascade.[8] This inhibition blocks the phosphorylation of SMAD1/5 proteins, which are key mediators in the BMP signaling pathway. By inhibiting this pathway, this compound effectively suppresses the abnormal bone formation characteristic of FOP.[2][6]
In the context of anemia, ALK2 signaling in the liver stimulates the production of hepcidin, a key regulator of iron metabolism.[3][6] Elevated hepcidin levels lead to iron sequestration and restricted erythropoiesis. By inhibiting ALK2, this compound reduces hepcidin production, thereby increasing iron availability for red blood cell production.[6][9]
Quantitative Pharmacology
The inhibitory activity and pharmacokinetic properties of this compound have been characterized in a range of preclinical and clinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |
| Biochemical Kinase Assay | ALK2 | IC50 | 11 - 15 | [6] |
| Cellular Assay (SMAD1/5 Phosphorylation) | - | IC50 | 63 - 69 | [6] |
| Cellular Assay (Hepcidin Production) | Huh7 cells (BMP-6 stimulated) | IC50 | 20 | [6] |
Table 2: Selectivity of this compound
| Kinase | Inhibition at 200 nM | Reference(s) |
| ALK1 | ~50% | [6] |
| ALK6 | ~48% | [6] |
| Other Kinases (panel of 356) | Minimal | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)
| Dose | Cmax (nM) | Tmax (h) | AUC0-inf (nM*h) | t1/2 (h) | Reference(s) |
| 10 mg | 32.0 | 2.0 - 4.1 | 779 | 23.1 | [8] |
| 175 mg | - | - | - | 31.4 | [8] |
| 500 mg | 2460 | 2.0 | 50,500 | - | [8] |
Data presented as geometric mean. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound on ALK2 kinase was determined using a biochemical assay that measures the phosphorylation of a substrate. A common method involves the use of a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is directly proportional to the kinase activity.
-
Procedure Outline:
-
Recombinant ALK2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
This compound at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay for SMAD1/5 Phosphorylation
The cellular potency of this compound is assessed by measuring its ability to inhibit BMP-induced phosphorylation of SMAD1/5 in a cell-based assay.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Procedure Outline:
-
HEK293 cells are seeded in microplates and cultured to a suitable confluency.
-
The cells are then treated with varying concentrations of this compound for a pre-determined time.
-
Following incubation with the inhibitor, the cells are stimulated with a BMP ligand (e.g., BMP-6) to induce SMAD1/5 phosphorylation.
-
After stimulation, the cells are lysed, and the levels of phosphorylated SMAD1/5 (pSMAD1/5) are quantified using methods such as ELISA or Western blotting with a specific antibody against pSMAD1/5.
-
The results are normalized to the total SMAD1/5 levels or a housekeeping protein.
-
IC50 values are determined by analyzing the dose-response curve of pSMAD1/5 inhibition.
-
In Vivo Efficacy in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model
The ability of this compound to prevent heterotopic ossification is evaluated in a transgenic mouse model of FOP that expresses a constitutively active form of human ALK2 (e.g., ALK2 R206H).
-
Animal Model: A common model is the Alk2R206H knock-in mouse.
-
Procedure Outline:
-
Injury is induced in the muscle of the mice (e.g., via cardiotoxin injection) to trigger heterotopic bone formation.
-
Mice are treated with this compound or a vehicle control, typically via oral gavage, starting before or at the time of injury and continuing for a specified duration.
-
The formation of heterotopic bone is monitored over time using imaging techniques such as micro-computed tomography (µCT).
-
At the end of the study, the volume of the ectopic bone is quantified from the µCT scans.
-
Histological analysis of the affected tissues can also be performed to assess the extent of ossification.
-
Signaling Pathway and Experimental Workflow Diagrams
ALK2 Signaling Pathway in FOP
Caption: ALK2 signaling pathway in FOP and the inhibitory action of this compound.
Experimental Workflow for In Vivo FOP Mouse Model
Caption: Workflow for evaluating this compound efficacy in a mouse model of FOP.
Conclusion
This compound is a potent and selective inhibitor of ALK2 with a promising pharmacological profile for the treatment of FOP and anemia of chronic disease. Its mechanism of action is well-defined, and it has demonstrated significant efficacy in preclinical models. The pharmacokinetic data from early clinical trials support a once-daily oral dosing regimen.[1] Ongoing clinical studies will further elucidate the safety and efficacy of this compound in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. incytemi.com [incytemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifopa.org [ifopa.org]
- 6. promega.com.cn [promega.com.cn]
- 7. This compound Appears Safe and Effective for Treating Anemia in Patients With MF | Docwire News [docwirenews.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Discovery and Characterization of this compound, a Potent and Selective Inhibitor of Activin Receptor-like Kinaseâ2 (ALK2) for the Treatment of Fibrodysplasia Ossificans Progressiva - figshare - Figshare [figshare.com]
The Impact of Zilurgisertib on SMAD1/5 Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilurgisertib (formerly INCB000928) is a potent and selective, orally bioavailable small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor type 1 (ACVR1). ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of the ALK2 pathway is implicated in several pathologies, including anemia of chronic disease and fibrodysplasia ossificans progressiva (FOP). A key downstream event following ALK2 activation is the phosphorylation of SMAD proteins 1 and 5 (pSMAD1/5). This phosphorylation event is a critical step in the signal transduction cascade that ultimately leads to the transcription of target genes, such as hepcidin, a key regulator of iron homeostasis. Elevated hepcidin levels are a major contributor to anemia in various chronic inflammatory conditions.
This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its impact on SMAD1/5 phosphorylation. It includes a summary of key quantitative data, detailed representative experimental protocols for assessing pSMAD1/5 levels, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Quantitative Impact of this compound
This compound has been demonstrated to be a highly potent inhibitor of ALK2 kinase activity and the subsequent phosphorylation of SMAD1/5. The following tables summarize the key in vitro and in vivo quantitative data reported in preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value (nM) | Cell Line/System | Reference(s) |
| ALK2 Kinase Activity | IC50 | 11 - 15 | Biochemical Assay | [1],[2] |
| SMAD1/5 Phosphorylation | IC50 | 63 - 69 | Cellular Assay | [1],[2] |
| Hepcidin Production (stimulated by BMP-6) | IC50 | 20 | Huh-7 cells | [1],[2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Cancer-Induced Anemia
| Parameter | Effect | Reduction vs. Vehicle Control | Reference(s) |
| Liver pSMAD levels | Dose-dependent reduction | ≥50% | [2] |
| Circulating Hepcidin levels | Dose-dependent reduction | ≥50% | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of the ALK2 receptor. In the canonical BMP signaling pathway, the binding of a BMP ligand (e.g., BMP-6) to a complex of type I (ALK2) and type II BMP receptors leads to the phosphorylation and activation of ALK2. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1 and SMAD5, at their C-terminal serine residues. These phosphorylated SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes, including the gene encoding hepcidin. By inhibiting ALK2, this compound prevents the phosphorylation of SMAD1/5, thereby blocking the downstream signaling cascade and reducing hepcidin production.
Experimental Protocols
The following are representative protocols for the quantification of SMAD1/5 phosphorylation. Disclaimer: The specific, detailed protocols used in the preclinical studies of this compound are not publicly available. The following protocols are generalized representations based on common laboratory practices and commercially available assay kits.
Western Blotting for pSMAD1/5 Detection
This method allows for the qualitative and semi-quantitative assessment of pSMAD1/5 levels in cell lysates.
a. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., Huh-7, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known ALK2 activator, such as BMP-6 (e.g., 50 ng/mL), for 30-60 minutes.
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 (e.g., anti-pSMAD1(Ser463/465)/SMAD5(Ser463/465)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody for total SMAD1/5 or a loading control like GAPDH or β-actin.
ELISA for pSMAD1/5 Quantification
This method provides a more quantitative measure of pSMAD1/5 levels and is suitable for higher throughput screening.
a. Cell Culture and Lysis (in-plate):
-
Seed cells in a 96-well plate and treat with this compound and BMP-6 as described in the Western blotting protocol.
-
After treatment, aspirate the medium and wash the wells with ice-cold PBS.
-
Add a cell lysis buffer provided with a commercial pSMAD1/5 ELISA kit (e.g., from Cell Signaling Technology, Abcam, or RayBiotech) to each well.
-
Agitate the plate on a shaker for 10-20 minutes at room temperature.
b. ELISA Procedure (based on a typical sandwich ELISA format):
-
Transfer the cell lysates to the wells of the pSMAD1/5 antibody-coated microplate.
-
Incubate for 2 hours at room temperature to allow the capture of pSMAD1/5.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a detection antibody specific for pSMAD1/5 and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound detection antibody.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells again.
-
Add a TMB substrate solution and incubate in the dark for 15-30 minutes to develop the color.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
A parallel set of wells can be used with an antibody for total SMAD1/5 for normalization purposes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound like this compound on SMAD1/5 phosphorylation.
Conclusion
This compound is a potent inhibitor of ALK2, effectively blocking the phosphorylation of its downstream targets, SMAD1 and SMAD5. This mechanism of action has significant therapeutic implications, particularly in diseases driven by excessive ALK2 signaling and subsequent hepcidin production, such as anemia of chronic disease. The quantitative data demonstrate its high potency at both the enzymatic and cellular levels. The experimental protocols outlined provide a framework for researchers to further investigate the effects of this compound and other ALK2 inhibitors on the BMP-SMAD signaling pathway.
References
Methodological & Application
Application Notes: Determination of Zilurgisertib IC50 using Cell-Based Assays
Introduction
Zilurgisertib (also known as INCB000928) is a potent and selective, ATP-competitive inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor type I (ACVR1).[1][2][3] ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone formation and iron homeostasis.[2][3] Dysregulation of the ALK2 signaling pathway is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and anemia of chronic disease.[2][4] this compound exerts its effect by inhibiting the kinase activity of ALK2, which in turn blocks the phosphorylation of its downstream targets, SMAD1 and SMAD5, leading to a reduction in the production of hepcidin, the master regulator of iron availability.[1][5]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in a cellular context. The IC50 value is a critical parameter for evaluating the potency of an inhibitor. The described assays measure either direct on-target pathway modulation or downstream effects on cell viability and proliferation.
This compound Mechanism of Action
This compound selectively targets ALK2. The binding of BMP ligands (like BMP-6) to the ALK2 receptor complex initiates a signaling cascade. ALK2 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1 and SMAD5. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, such as hepcidin.[1][2][5] this compound's inhibition of ALK2 blocks this entire cascade at its inception.
Summary of this compound IC50 Data
The following table summarizes previously reported IC50 values for this compound from various assays.
| Assay Type | Target/Endpoint | Cell Line / System | Reported IC50 (nM) | Reference(s) |
| Biochemical Assay | ALK2 Kinase Activity | Enzyme Assay | 11 - 15 | [1][5][6] |
| Cell-Based Assay | SMAD1/5 Phosphorylation | Cellular System | 63 - 69 | [1][5][6] |
| Cell-Based Assay | Hepcidin Production | Huh-7 (BMP-6 stim) | 20 | [1][5][6] |
| Cell Viability Assay | General Cytotoxicity | HEK293 | > 20,000 | [5][6] |
| Cell Viability Assay | General Cytotoxicity | Human Fibroblasts | > 5,000 | [5][6] |
Experimental Protocols
Two primary types of assays are recommended:
-
On-Target Pathway Assays: These directly measure the intended biological effect of this compound on the ALK2 signaling pathway. Examples include measuring SMAD1/5 phosphorylation or hepcidin production. These are the most relevant assays for determining on-target IC50.
-
Cell Viability/Proliferation Assays: These measure the general health and growth of cells upon treatment. For a selective inhibitor like this compound, these assays are primarily used to assess off-target cytotoxicity at higher concentrations rather than on-target potency.[5][6]
Protocol 1: Phospho-SMAD1/5 Inhibition Assay
This protocol describes a method to quantify the inhibition of BMP-6-induced SMAD1/5 phosphorylation in cells treated with this compound. Detection can be performed using ELISA, a high-throughput and quantitative method.
Materials:
-
Huh-7, HepG2, or other BMP-responsive cell lines
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant Human BMP-6
-
Serum-free cell culture medium
-
Cell lysis buffer
-
Phospho-SMAD1/5 (Ser463/465) ELISA kit
-
Plate reader capable of colorimetric detection
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: Gently wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 1 nM to 10 µM. Remove the medium from the wells and add the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 1-2 hours.
-
Cell Stimulation: Add BMP-6 ligand to all wells (except for the unstimulated control) to a final concentration known to elicit a robust pSMAD1/5 response (e.g., 10 ng/mL). Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add lysis buffer to each well and incubate on ice as per the manufacturer's instructions.
-
Detection: Perform the pSMAD1/5 ELISA according to the kit manufacturer's protocol using the collected cell lysates.
-
Data Analysis:
-
Subtract the background reading (unstimulated control) from all other readings.
-
Normalize the data by setting the stimulated, vehicle-treated control as 100% activity and the unstimulated control as 0% activity.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression model (four-parameter variable slope).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is ideal for assessing the off-target cytotoxic effects of this compound. It measures ATP levels as an indicator of metabolically active, viable cells.[7] The assay is performed in a simple "add-mix-measure" format.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. incytemi.com [incytemi.com]
- 6. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols: Zilurgisertib in Combination with Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combination of Zilurgisertib (an ALK2 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor). The information is compiled from preclinical research and clinical trial data, offering insights into the therapeutic potential and experimental considerations for this combination, primarily in the context of myelofibrosis-associated anemia.
Recent Developments: In December 2024, Incyte announced the discontinuation of the development of this compound for patients with myelofibrosis-related anemia.[1] The decision was based on findings from a Phase 1/2 trial where the drug, despite engaging its target, did not demonstrate an improvement in patients' anemia.[1]
Scientific Rationale for the Combination
Anemia is a significant complication in patients with myelofibrosis (MF), a myeloproliferative neoplasm.[2][3] The underlying mechanism often involves the dysregulation of iron homeostasis, driven by elevated levels of the hormone hepcidin.[2][4] Ruxolitinib, a potent inhibitor of Janus kinase 1 and 2 (JAK1/2), is a standard treatment for MF, effectively reducing splenomegaly and constitutional symptoms.[5][6] However, ruxolitinib therapy can be associated with myelosuppression, which may exacerbate anemia.[2]
This compound is a selective inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor type I (ACVR1).[7][8] ALK2 is a key upstream regulator of hepcidin transcription.[2][3] By inhibiting ALK2, this compound aims to reduce hepcidin production, thereby increasing iron availability for erythropoiesis and potentially alleviating anemia.[2][3][7] The combination of this compound and ruxolitinib was investigated as a rational approach to simultaneously address the drivers of MF (with ruxolitinib) and the associated anemia (with this compound).[2][3]
Signaling Pathways
The combination of this compound and Ruxolitinib targets two distinct but relevant signaling pathways in myelofibrosis.
Ruxolitinib: Inhibition of the JAK-STAT Pathway
Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2. This inhibition disrupts the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune responses, leading to a reduction in pro-inflammatory cytokines often elevated in myelofibrosis.[2][9]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
This compound: Inhibition of the ALK2-Hepcidin Pathway
This compound selectively inhibits ALK2, a receptor for bone morphogenetic proteins (BMPs).[2][3] This inhibition blocks the downstream phosphorylation of SMAD1/5, which in turn suppresses the transcription of the hepcidin gene (HAMP).[2][7] Reduced hepcidin levels lead to increased iron export from cells into the circulation, making it available for red blood cell production.
Caption: this compound inhibits the ALK2-Hepcidin signaling pathway.
Preclinical Data
In Vitro Potency and Selectivity of this compound
Preclinical studies have characterized the inhibitory activity of this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| ALK2 Kinase Activity | Biochemical Assay | 11-15 | [2][7][8] |
| SMAD1/5 Phosphorylation | Cellular Assay | 63-69 | [2][7][8] |
| Hepcidin Production (BMP-6 stimulated Huh-7 cells) | Cellular Assay | 20 | [2][7][8] |
Kinome profiling at 200 nM demonstrated that this compound primarily inhibits ALK2, with some activity against ALK1 (50% inhibition) and ALK6 (48% inhibition).[2]
In Vivo Efficacy in a Murine Model of Cancer-Induced Anemia
The combination of this compound and ruxolitinib was evaluated in a mouse model of cancer-induced anemia using B16F10 melanoma cells.[2]
| Treatment Group | Key Findings | Reference |
| This compound monotherapy | Dose-dependent improvement in hemoglobin (2-3 g/dL increase) and red blood cell counts. Reduced liver pSMAD and circulating hepcidin levels by ≥50%. | [2] |
| This compound + Ruxolitinib | The anti-anemic activity of this compound was not altered by the addition of ruxolitinib. | [2] |
Clinical Research: Phase 1/2 Study (NCT04455841)
An open-label, multicenter, phase 1/2 study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with ruxolitinib in patients with myelofibrosis and anemia.[3][4][7]
Study Design and Dosing
The study included a dose-escalation and a dose-expansion phase.[10][11]
-
Treatment Group A (Monotherapy): Patients received this compound starting at 50 mg once daily, with dose escalation.[3][4]
-
Treatment Group B (Combination Therapy): Patients on a stable dose of ruxolitinib for at least 12 weeks received this compound starting at 100 mg once daily.[3][4] The median starting dose of ruxolitinib was 10 mg twice daily.[3]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. incytemi.com [incytemi.com]
- 3. onclive.com [onclive.com]
- 4. Study Of this compound And Ruxolitinib For MF - HealthTree for Myelofibrosis [healthtree.org]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 11. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for CRISPR-Cas9 and Zilurgisertib Studies on ALK2 Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, are the primary genetic drivers of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. These gain-of-function mutations lead to aberrant signaling through the bone morphogenetic protein (BMP) pathway. This document provides detailed application notes and experimental protocols for studying ALK2 mutations using two distinct and powerful technologies: CRISPR-Cas9 for gene editing and Zilurgisertib (INCB000928), a selective ALK2 inhibitor.
While no direct studies combining CRISPR-Cas9 and this compound for ALK2 research have been identified in the public domain, this document outlines the individual applications and provides a framework for hypothetical combined studies. The provided protocols are synthesized from established methodologies in gene editing and small molecule inhibitor studies.
Section 1: ALK2 Signaling Pathway and Pathophysiology
ALK2 is a type I BMP receptor that, upon binding to ligands like BMPs, forms a complex with type II BMP receptors. This leads to the phosphorylation and activation of the ALK2 kinase domain, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate the transcription of genes involved in chondrogenesis and osteogenesis.[1] In FOP, mutations in ALK2, most commonly the R206H substitution, render the receptor constitutively active or hyperresponsive to ligands, including Activin A, which does not typically activate the canonical BMP pathway through wild-type ALK2.[1] This leads to uncontrolled bone formation in soft tissues.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Notes |
| ALK2 Kinase | Biochemical Assay | 11 | - | [2] |
| ALK2 Kinase | Biochemical Assay | 15 | - | [3][4] |
| SMAD1/5 Phosphorylation | Cellular Assay | 69 | - | [2] |
| SMAD1/5 Phosphorylation | Cellular Assay | 63 | - | [3][4] |
| Hepcidin Production | Cellular Assay | 20 | Huh-7 | Stimulated with BMP-6.[2][3][4] |
Table 2: Selectivity of this compound
| Kinase | Inhibition at 200 nM |
| ALK1 | ~50% |
| ALK2 | >90% |
| ALK3 | <10% |
| ALK5 | <10% |
| ALK6 | ~48% |
| Data from kinome profiling at 100 µM ATP.[2] |
Table 3: Preclinical In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage |
| Mouse Model of Cancer-Induced Anemia | Hemoglobin increase of 2-3 g/dL | Dose-dependent |
| Mouse Model of Cancer-Induced Anemia | ≥50% reduction in liver pSMAD and circulating hepcidin | Dose-dependent |
| B16F10 cells injected intraperitoneally.[2][3] |
Table 4: Clinical Trial Information for this compound (PROGRESS Trial)
| Phase | Status | Patient Population | Primary Endpoints |
| Phase 2 | Active, Enrolling | Patients with FOP (R206H and other mutations), age 6 years and older | Efficacy, safety, and tolerability |
| As of late 2025.[5] |
Section 3: Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Correction of ALK2 R206H Mutation in Patient-Derived Fibroblasts
This protocol outlines a general workflow for correcting the common c.617G>A (p.R206H) mutation in the ACVR1 gene.
Materials:
-
FOP patient-derived fibroblasts (with confirmed R206H mutation)
-
HEK293T cells (for lentiviral production)
-
DMEM, FBS, Penicillin-Streptomycin
-
Cas9 expression vector (e.g., lentiCRISPRv2)
-
sgRNA cloning vector
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with the wild-type ALK2 sequence
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents and primers for Sanger sequencing
-
Antibodies for Western blotting (pSMAD1/5, total SMAD1, GAPDH)
Methodology:
-
sgRNA Design and Cloning:
-
Design sgRNAs targeting the region of the R206H mutation in the ACVR1 gene using a web-based tool (e.g., CHOPCHOP). Select sgRNAs with high on-target and low off-target scores.
-
Synthesize and clone the selected sgRNA sequences into a suitable expression vector that also expresses Cas9.
-
-
Donor Template Design:
-
Design a 100-200 nucleotide ssODN donor template containing the wild-type G nucleotide at position 617, flanked by homology arms of 40-90 nucleotides on each side.
-
Introduce silent mutations in the PAM site or sgRNA seed region to prevent re-cutting by Cas9 after successful editing.
-
-
Delivery of CRISPR-Cas9 Components:
-
Co-transfect the Cas9-sgRNA expression plasmid and the ssODN donor template into FOP patient-derived fibroblasts using a suitable transfection reagent.
-
Alternatively, for difficult-to-transfect cells, produce lentiviral particles in HEK293T cells and transduce the fibroblasts.
-
-
Selection and Clonal Expansion:
-
If using a vector with a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection to enrich for edited cells.
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Validation of Gene Editing:
-
Extract genomic DNA from expanded clones.
-
Amplify the target region of the ACVR1 gene by PCR.
-
Perform Sanger sequencing to identify clones with successful correction of the R206H mutation.
-
For a more comprehensive analysis, perform next-generation sequencing (NGS) to quantify editing efficiency and detect indels.
-
-
Off-Target Analysis:
-
Predict potential off-target sites using web-based tools.
-
Amplify and sequence the top predicted off-target loci to assess for unintended mutations.
-
-
Functional Validation:
-
Culture corrected and uncorrected (parental) fibroblast clones.
-
Stimulate cells with Activin A (e.g., 50 ng/mL) for 30-60 minutes.
-
Lyse the cells and perform Western blotting to assess the levels of phosphorylated SMAD1/5. Corrected clones are expected to show a significant reduction in Activin A-induced pSMAD1/5 levels compared to the parental FOP fibroblasts.
-
Protocol 2: In Vitro Inhibition of ALK2 Signaling with this compound
This protocol details the treatment of ALK2-mutated cells with this compound and the subsequent analysis of downstream signaling.
Materials:
-
ALK2-mutant cells (e.g., FOP patient-derived fibroblasts, or a cell line overexpressing mutant ALK2)
-
This compound (INCB000928)
-
DMSO (for dissolving this compound)
-
Activin A or BMP ligand
-
Cell lysis buffer
-
Reagents for Western blotting and qPCR
Methodology:
-
Cell Culture and Plating:
-
Culture ALK2-mutant cells in appropriate media.
-
Plate cells in 6-well or 12-well plates and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Replace the media in the cell culture plates with the media containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Ligand Stimulation:
-
After pre-incubation, add Activin A or a relevant BMP ligand to the media to stimulate the ALK2 pathway. The choice of ligand may depend on the specific research question.
-
Incubate for the desired time (e.g., 30-60 minutes for pSMAD analysis, or longer for gene expression studies).
-
-
Analysis of Downstream Signaling:
-
Western Blot for pSMAD1/5:
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSMAD1/5 and a loading control (e.g., total SMAD1 or GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensity to determine the dose-dependent inhibition of SMAD phosphorylation.
-
-
qPCR for Downstream Gene Expression:
-
Extract total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for known downstream target genes of the BMP pathway (e.g., ID1, MSX2).
-
-
-
Data Analysis:
-
From the Western blot quantification, plot the percentage of pSMAD1/5 inhibition against the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Section 4: Proposed Workflow for Combined CRISPR-Cas9 and this compound Studies
The following workflow is a proposed experimental design to investigate the synergistic or comparative effects of genetic correction versus pharmacological inhibition of mutant ALK2.
Rationale: This experimental design allows for a direct comparison of the effects of permanently correcting the genetic mutation (CRISPR-Cas9) versus pharmacologically inhibiting the mutant protein (this compound).
Experimental Groups:
-
Parental FOP Fibroblasts + Vehicle (DMSO): Represents the baseline disease state.
-
Parental FOP Fibroblasts + this compound: Evaluates the effect of pharmacological inhibition.
-
CRISPR-Corrected Fibroblasts + Vehicle (DMSO): Evaluates the effect of genetic correction.
Key Readouts:
-
Basal and Ligand-Stimulated pSMAD1/5 Levels: To compare the degree of pathway normalization.
-
Osteogenic Gene Expression: To assess the downstream transcriptional consequences.
-
In Vitro Mineralization Assays: To evaluate the phenotypic rescue of the pro-osteogenic characteristics of FOP cells.
This combined approach would provide valuable insights into the efficacy of both therapeutic strategies and could inform future clinical development for FOP and other ALK2-related disorders.
References
- 1. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. incytemi.com [incytemi.com]
- 3. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. ifopa.org [ifopa.org]
Application Notes and Protocols for Zilurgisertib Pharmacokinetic and Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zilurgisertib (formerly INCB000928) is a potent and selective, orally bioavailable small molecule inhibitor of Activin receptor-like kinase 2 (ALK2).[1] ALK2 is a type I bone morphogenetic protein (BMP) receptor. Gain-of-function mutations in ALK2 are the underlying cause of fibrodysplasia ossificans progressiva (FOP). Additionally, ALK2 signaling plays a crucial role in iron homeostasis through the regulation of hepcidin production.[1] Dysregulation of the ALK2/hepcidin axis is implicated in the anemia of chronic disease. This compound is being developed for the treatment of FOP and for anemia associated with myelofibrosis.
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) assays for this compound, including detailed protocols and data presentation to support preclinical and clinical research.
Pharmacokinetic (PK) Assays
The pharmacokinetics of this compound have been characterized in single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy adults.[2] this compound exhibits a pharmacokinetic profile suitable for once-daily dosing and can be administered without regard to food.[2]
Bioanalytical Method for this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantitative determination of this compound in biological matrices such as plasma, urine, and saliva.
Experimental Protocol: LC-MS/MS for this compound in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of a suitable mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
3. Data Analysis:
-
The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.
Summary of this compound Pharmacokinetic Parameters
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |
| Tmax (median, h) | 2.0 - 4.1 | Not explicitly stated, but consistent with SAD | [2] |
| t½ (geometric mean, h) | 22.8 - 31.4 | Not explicitly stated, but consistent with SAD | [2] |
| Cmax (geometric mean, nM) | 32.0 (10 mg) - 2460 (500 mg) | Not explicitly stated | [2] |
| AUC0-t (geometric mean, h*nM) | 713 (10 mg) - 49,800 (500 mg) | Not explicitly stated | [2] |
| Food Effect on Cmax (GMR) | 0.98 | Not applicable | [2] |
| Food Effect on AUC (GMR) | 1.03 | Not applicable | [2] |
GMR: Geometric Mean Ratio (fed/fasted)
Pharmacodynamic (PD) Assays
The pharmacodynamic activity of this compound is assessed by measuring its effect on the ALK2 signaling pathway. Key biomarkers include the phosphorylation of SMAD1/5 and the production of hepcidin.
ALK2 Signaling Pathway
Caption: ALK2 signaling pathway and the mechanism of action of this compound.
ALK2 Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on ALK2 kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
Experimental Protocol: ADP-Glo™ Kinase Assay for ALK2
1. Reagents:
-
Recombinant human ALK2 enzyme.
-
Myelin Basic Protein (MBP) or a suitable peptide substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
This compound at various concentrations.
2. Procedure:
-
In a 384-well plate, add 5 µL of this compound dilutions.
-
Add 10 µL of a mixture containing ALK2 enzyme and the substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate at 30°C for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The IC50 value for this compound is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
SMAD1/5 Phosphorylation Assay
This cell-based assay determines the ability of this compound to inhibit the downstream phosphorylation of SMAD1/5 in response to BMP stimulation.
Experimental Protocol: Western Blot for pSMAD1/5
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myoblasts) in a 6-well plate until 80-90% confluent.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP-6) for 30-60 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSMAD1/5 signal to the total SMAD1/5 or loading control signal.
-
Calculate the IC50 value for the inhibition of SMAD1/5 phosphorylation.
Hepcidin Production Assay
This cellular assay measures the effect of this compound on the production of hepcidin, a key downstream effector of the ALK2 pathway.
Experimental Protocol: Hepcidin ELISA in Huh-7 Cells
1. Cell Culture and Treatment:
-
Seed Huh-7 human hepatoma cells in a 24-well plate and grow to confluence.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL BMP-6 for 24 hours.
2. Sample Collection:
-
Collect the cell culture supernatant for hepcidin measurement.
-
Lyse the cells to determine the total protein concentration for normalization.
3. Hepcidin ELISA:
-
Use a commercially available human hepcidin ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of hepcidin in the collected supernatants.
4. Data Analysis:
-
Normalize the hepcidin concentration to the total protein concentration of the corresponding cell lysate.
-
Calculate the IC50 value for the inhibition of hepcidin production.
Summary of this compound Pharmacodynamic Activity
| Assay | Metric | Value | Reference |
| ALK2 Kinase Inhibition | IC50 | 15 nM | [3] |
| SMAD1/5 Phosphorylation Inhibition | IC50 | 63 nM | [3] |
| Hepcidin Production Inhibition (Huh-7 cells) | IC50 | 20 nM | [4] |
Experimental Workflow Visualization
Caption: Overview of the experimental workflow for PK and PD assays of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
Troubleshooting & Optimization
Zilurgisertib In Vitro Solubility and Handling: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Zilurgisertib in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound has been reported to have good aqueous solubility.[1] The fumarate salt of this compound shows high solubility in both Dimethyl Sulfoxide (DMSO) and water. Specific solubility data from various sources is summarized in the table below.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective, ATP-competitive inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor Type I (ACVR1).[1][2] ALK2 is a transmembrane kinase receptor involved in bone morphogenetic protein (BMP) signaling. By inhibiting ALK2, this compound blocks the phosphorylation of downstream targets SMAD1 and SMAD5, which in turn inhibits the production of hepcidin, a key regulator of iron homeostasis.[2][3][4] This mechanism is relevant for its investigation in diseases like Fibrodysplasia Ossificans Progressiva (FOP) and certain types of anemia.[2][5][6]
Q3: In which solvents can I dissolve this compound for in vitro studies?
A3: Based on available data, this compound can be dissolved in DMSO and water.[7] For cell-based assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final concentration in the cell culture medium.
Q4: What is the recommended maximum final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% with minimal effects on viability.[8] However, for sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[8] It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.[8]
Troubleshooting Guide: Precipitate Formation
A common issue encountered when preparing compounds for in vitro assays is the precipitation of the compound upon dilution of a concentrated DMSO stock into an aqueous cell culture medium. Here are some steps to troubleshoot this issue:
Problem: My this compound solution forms a precipitate when I add it to the cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility at High Concentrations | Even for compounds with good aqueous solubility, high concentrations in aqueous solutions can lead to precipitation. Try lowering the final concentration of this compound in your assay. |
| "Salting Out" Effect | The high salt concentration in cell culture media can sometimes reduce the solubility of organic compounds. |
| Slow Dissolution Rate | The compound may not be dissolving quickly enough as it is being diluted. |
| Improper Mixing | Inadequate mixing upon dilution can lead to localized high concentrations and precipitation. |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration is important for cell health, a certain amount is necessary to maintain the compound's solubility. |
Experimental Protocol: Preparing this compound for In Vitro Assays
-
Prepare a High-Concentration Stock Solution: Dissolve this compound fumarate in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[3][7] Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Serial Dilutions: If a dose-response curve is being generated, perform serial dilutions of the high-concentration stock solution in 100% DMSO.[9]
-
Dilution into Culture Medium: Directly add the small volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. It is crucial to mix the solution immediately and thoroughly to avoid localized high concentrations that can lead to precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Quantitative Data Summary
Table 1: Solubility of this compound
| Compound Form | Solvent | Solubility | Reference |
| This compound | Aqueous | > 2 mg/mL | [1] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.97 mM) | [3] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.97 mM) | [3] |
| This compound fumarate | DMSO | 100 mg/mL (161.62 mM) | [7] |
| This compound fumarate | Water | 100 mg/mL | [7] |
| This compound fumarate | Ethanol | 30 mg/mL | [7] |
Table 2: In Vitro Potency of this compound
| Target/Assay | IC₅₀ | Reference |
| ALK2 Kinase Activity | 15 nM | [3] |
| SMAD1/5 Phosphorylation | 63 nM | [3] |
| BMP-6 Stimulated Hepcidin Production (Huh-7 cells) | 20 nM | [3][4] |
Visualizations
Caption: this compound inhibits the ALK2 signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. incytemi.com [incytemi.com]
- 5. ifopa.org [ifopa.org]
- 6. Study Of this compound And Ruxolitinib For MF - HealthTree for Myelofibrosis [healthtree.org]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
Zilurgisertib In Vivo Research: Technical Support Center for Managing Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing thrombocytopenia as a potential side effect of Zilurgisertib in in vivo experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as INCB-000928) is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1] ALK2 is a key regulator of iron homeostasis through its role in the production of hepcidin. By inhibiting ALK2, this compound reduces hepcidin levels, leading to increased iron availability and subsequent improvement in red blood cell production. This makes it a promising therapeutic agent for anemia associated with chronic diseases and myelofibrosis.[1][2]
Q2: Is thrombocytopenia a known side effect of this compound?
Yes, clinical trial data from studies in patients with myelofibrosis have shown that thrombocytopenia (a low platelet count) is a common treatment-emergent adverse event (TEAE) associated with this compound, both as a monotherapy and in combination with ruxolitinib.[2][3][4][5] Grade 3 or higher thrombocytopenia has been reported in a subset of patients.[2][3][4][5]
Q3: What is the potential mechanism of this compound-induced thrombocytopenia?
The exact mechanism by which this compound may cause thrombocytopenia has not been definitively established in the available literature. Generally, drug-induced thrombocytopenia can occur through several mechanisms:
-
Immune-Mediated Destruction: The drug may trigger the formation of antibodies that bind to platelets, leading to their clearance from circulation.[6][7] This can be an idiosyncratic reaction.
-
Direct Toxicity to Megakaryocytes: The drug could directly affect the bone marrow cells (megakaryocytes) that are responsible for producing platelets, leading to decreased platelet production.
-
Off-Target Kinase Inhibition: While this compound is selective for ALK2, it may have some off-target effects on other kinases that are important for platelet development or function. Many tyrosine kinase inhibitors are known to affect platelet function.[8][9]
Further preclinical toxicology studies would be needed to elucidate the specific mechanism for this compound.
Q4: Have preclinical in vivo studies with this compound reported thrombocytopenia?
The available preclinical studies on this compound in mouse models of cancer-induced anemia have primarily focused on its efficacy in improving red blood cell parameters and did not specifically report thrombocytopenia as an adverse event.[1] This highlights a potential translational difference between the animal models used for efficacy studies and the clinical population, or the possibility that the thrombocytopenia is species-specific or occurs under different experimental conditions.
Troubleshooting Guide for In Vivo Experiments
This guide provides a systematic approach for researchers who encounter or wish to proactively manage thrombocytopenia during in vivo studies with this compound.
Issue: A decrease in platelet counts is observed in animals treated with this compound.
Step 1: Confirm the Thrombocytopenia
-
Action: Repeat the platelet count measurement to rule out technical errors.
-
Protocol: Collect a small blood sample (e.g., from the tail vein in mice) and perform a complete blood count (CBC) using an automated hematology analyzer. A peripheral blood smear should also be examined to check for platelet clumping, which can lead to a falsely low automated count.[10][11]
Step 2: Characterize the Thrombocytopenia
-
Action: Determine the severity, onset, and kinetics of the platelet count decrease.
-
Protocol:
-
Establish a baseline platelet count for each animal before starting this compound treatment.
-
Monitor platelet counts at regular intervals throughout the study (e.g., twice weekly for the first two weeks, then weekly). The frequency should be increased if a rapid drop is observed.
-
Record the nadir (lowest point) of the platelet count and the time to nadir for each animal.
-
Step 3: Investigate the Potential Cause
-
Action: Assess whether the thrombocytopenia is likely drug-induced or due to other factors.
-
Protocol:
-
Dose-Response Relationship: If different dose levels of this compound are being tested, evaluate if the severity of thrombocytopenia correlates with the dose.
-
Control Groups: Ensure that the vehicle control group does not show a similar decrease in platelet counts.
-
Concomitant Medications: If other drugs are being administered, consider their potential to cause thrombocytopenia.
-
Animal Health: Monitor the animals for signs of infection or other illnesses that could contribute to thrombocytopenia.
-
Step 4: Management and Mitigation Strategies
-
Action: Implement measures to manage the thrombocytopenia and ensure animal welfare.
-
Protocol:
-
Dose Modification: If the thrombocytopenia is severe (e.g., below a pre-defined humane endpoint), consider reducing the dose of this compound or temporarily interrupting treatment to allow for platelet recovery.
-
Supportive Care: In cases of severe thrombocytopenia with clinical signs of bleeding, consult with a veterinarian regarding supportive care options. While not standard in preclinical research, in critical situations, this could include platelet transfusions.
-
Humane Endpoints: Establish clear humane endpoints for platelet counts and clinical signs of bleeding to prevent unnecessary animal suffering.
-
Data Presentation
Table 1: Clinical Trial Data on this compound and Thrombocytopenia
| Study Phase | Treatment Group | Any Grade Thrombocytopenia (%) | Grade ≥3 Thrombocytopenia (%) | Citation |
| Phase 1/2 | This compound Monotherapy (Group A) | 15 | 15 | [2] |
| Phase 1/2 | This compound + Ruxolitinib (Group B) | 18.8 | 6.3 | [2] |
| Phase 1/2 | Combined Groups | Not specified | 4 out of 36 patients | [3] |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Mice
-
Blood Collection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Collect approximately 20-50 µL of blood from the retro-orbital sinus or tail vein into a tube containing an anticoagulant (e.g., EDTA).
-
-
Platelet Counting:
-
Use an automated hematology analyzer calibrated for mouse blood to obtain a platelet count.
-
Alternatively, for frequent sampling of small volumes, a flow cytometry-based method can be used.[10]
-
-
Peripheral Blood Smear:
-
Place a small drop of blood on a microscope slide.
-
Use a second slide to spread the blood into a thin film.
-
Allow the smear to air dry.
-
Stain the smear with a Wright-Giemsa or similar stain.
-
Examine the smear under a microscope to assess platelet morphology and check for clumps.
-
Visualizations
References
- 1. incytemi.com [incytemi.com]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. P1022: PHASE 1/2 STUDY OF THE ACTIVIN RECEPTOR-LIKE KINASE 2 (ALK2) INHIBITOR this compound (INCB000928, LIMBER-104) AS MONOTHERAPY OR WITH RUXOLITINIB IN PATIENTS WITH ANEMIA DUE TO MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Varying effects of tyrosine kinase inhibitors on platelet function—A need for individualized CML treatment to minimize the risk for hemostatic and thrombotic complications? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety Results With Rilzabrutinib, an Oral Bruton Tyrosine Kinase Inhibitor, in Patients With Immune Thrombocytopenia: Phase 2 Part B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Zilurgisertib Experiments: Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Zilurgisertib (INCB-000928), a selective inhibitor of Activin receptor-like kinase 2 (ALK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of ALK2, a type I bone morphogenetic protein (BMP) receptor.[1][2] By inhibiting ALK2, this compound blocks the phosphorylation of downstream signaling proteins SMAD1 and SMAD5.[3][4][5] This, in turn, leads to a reduction in the production of hepcidin, a key regulator of iron homeostasis.[3][4][5][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[8] Shorter-term storage at -20°C is viable for up to one month.[8] The compound is stable enough for short periods at ambient temperature during shipping.[9]
Q3: What is the solubility of this compound?
A3: this compound has good aqueous solubility (> 2 mg/mL).[1] It is also soluble in DMSO (100 mg/mL) and ethanol (30 mg/mL).[8] When preparing formulations for in vivo studies, solvents such as DMSO, PEG300, Tween-80, and saline can be used to achieve clear solutions.[5]
Q4: What are the known off-target effects of this compound?
A4: At a concentration of 200 nM, this compound has been shown to inhibit ALK1 (to 50%) and ALK6 (to 48%) in addition to its primary target, ALK2.[3][4] However, it displays high selectivity over other kinases.[3][4] At concentrations up to 20 µM, it did not affect the viability of HEK293 cells, and up to 5 µM, it did not impact the viability of human fibroblasts or endothelial cells.[3][4]
Troubleshooting Guides
Inconsistent IC50 Values in In Vitro Kinase Assays
Q: We are observing significant variability in our this compound IC50 values when performing in vitro ALK2 kinase assays. What are the potential causes and solutions?
A: Inconsistent IC50 values can arise from several factors. Below is a table outlining potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Km of ALK2 for ATP.[10] |
| Enzyme Activity | The activity of the recombinant ALK2 enzyme can vary between batches and may decrease with improper storage. Use a consistent lot of enzyme and store it according to the manufacturer's instructions. Perform a titration of the enzyme to determine the optimal concentration for the assay. |
| Substrate Concentration | Ensure the substrate concentration is well above the Km to ensure the reaction velocity is not substrate-limited. |
| Assay Readout | Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.[10] Ensure you are using a consistent and validated assay system. |
| Compound Dilution Errors | Inaccurate serial dilutions of this compound can lead to significant errors in IC50 determination. Use calibrated pipettes and perform dilutions carefully. |
| DMSO Concentration | High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and typically below 1%. |
Variability in pSMAD1/5 Levels in Cell-Based Assays
Q: Our Western blot results for phosphorylated SMAD1/5 (pSMAD1/5) in response to this compound treatment are not reproducible. What could be the issue?
A: Reproducibility in Western blotting requires careful attention to detail throughout the workflow.
| Potential Cause | Troubleshooting Recommendations |
| Cell Culture Conditions | Ensure consistent cell density at the time of treatment, as this can affect signaling responses. Use cells with a low passage number to avoid phenotypic drift. |
| Ligand Stimulation | If using a ligand like BMP to stimulate the pathway, ensure the concentration and incubation time are consistent. The timing of this compound pre-incubation before ligand stimulation is also critical. |
| Lysis Buffer Composition | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of SMAD1/5.[11][12] |
| Protein Quantification | Inaccurate protein quantification will lead to unequal loading on the gel. Use a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay. |
| Antibody Performance | The quality of the primary antibody against pSMAD1/5 is crucial. Use a validated antibody and ensure consistent antibody dilution and incubation times.[13][14] |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading. However, be aware that the expression of some housekeeping proteins can vary under certain experimental conditions. |
| Transfer Efficiency | Optimize the transfer conditions (voltage, time) for your specific gel and membrane type to ensure efficient transfer of proteins of all sizes. |
| Chemiluminescent Detection | Ensure the chemiluminescent substrate is fresh and that the signal is captured within the linear range of the detection system to avoid signal saturation. |
Unexpected Results in Hepcidin Expression Assays
Q: We are not seeing the expected dose-dependent decrease in hepcidin levels in our cell culture supernatants after this compound treatment. What should we check?
A: Several factors can influence the outcome of hepcidin expression assays.
| Potential Cause | Troubleshooting Recommendations |
| Cell Line and Basal Hepcidin Expression | Ensure you are using a cell line that expresses ALK2 and produces detectable levels of hepcidin (e.g., Huh-7 cells).[4] Basal hepcidin expression might be too low to observe a significant decrease. Consider stimulating the cells with BMP-6 to induce hepcidin expression.[4] |
| This compound Treatment Conditions | Optimize the concentration range and incubation time for this compound. In some clinical studies, maximal hepcidin reduction was observed 6-8 hours post-dose.[6] |
| ELISA Kit Performance | Verify the performance of your hepcidin ELISA kit. Run the standards provided with the kit to ensure a valid standard curve. Check the expiration date and storage conditions of the kit.[15][16][17][18][19] |
| Sample Collection and Storage | Collect cell culture supernatants and centrifuge to remove cellular debris. Store samples at -80°C if not assayed immediately to prevent degradation of hepcidin. Avoid repeated freeze-thaw cycles.[15][17][18][19] |
| Interference from Media Components | Some components in the cell culture media may interfere with the ELISA. Consider washing the cells and replacing the media with a serum-free or low-serum medium before and during this compound treatment. |
Experimental Protocols
In Vitro ALK2 Kinase Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against ALK2 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human ALK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[20]
-
Substrate (e.g., Casein)
-
ATP
-
This compound
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add this compound dilutions to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ALK2 enzyme to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction and measure the remaining ATP using the luminescence-based assay kit according to the manufacturer's instructions.[20][21][22]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Western Blot for pSMAD1/5
This protocol describes the detection of phosphorylated SMAD1/5 in cell lysates by Western blotting.
Materials:
-
Cells treated with this compound and/or BMP ligand
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against pSMAD1/5 (e.g., Cell Signaling Technology #9516)[13]
-
Primary antibody against total SMAD1/5 or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD1/5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total SMAD1/5 or a loading control.
Visualizations
Caption: this compound inhibits the ALK2 signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. incytemi.com [incytemi.com]
- 4. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Appears Safe and Effective for Treating Anemia in Patients With MF | Docwire News [docwirenews.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | CAS 2173389-57-4 | Sun-shinechem [sun-shinechem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Mouse Hepcidin ELISA Kit (ab285280) | Abcam [abcam.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
- 18. bioworlde.com [bioworlde.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. promega.com.cn [promega.com.cn]
- 21. promega.com.cn [promega.com.cn]
- 22. bpsbioscience.com [bpsbioscience.com]
Improving the bioavailability of oral Zilurgisertib formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral formulation of Zilurgisertib. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a transmembrane kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[3] By inhibiting ALK2, this compound can modulate processes such as hepcidin production, which is involved in iron homeostasis and can be beneficial in treating certain types of anemia.[3][4] It is being investigated for the treatment of fibrodysplasia ossificans progressiva (FOP) and anemia associated with myelofibrosis.[1][3]
Q2: What are the known physicochemical properties of this compound relevant to oral formulation?
This compound possesses physicochemical properties that are generally favorable for oral drug delivery. Preclinical studies have indicated good aqueous solubility and moderate permeability.[5]
| Property | Value | Reference |
| Aqueous Solubility | > 2 mg/mL | [5] |
| In Vitro Permeability | Moderate (3.9 x 10⁻⁶ cm/s in Caco-2 monolayers) | [5] |
| Molecular Weight | 502.659 g/mol | [5] |
Q3: What is the reported oral bioavailability of this compound?
Preclinical pharmacokinetic studies in animal models have demonstrated that this compound has rapid absorption and good oral bioavailability.[5] Phase 1 clinical trials in healthy adults have further supported these findings, showing that this compound is rapidly absorbed with a median time to maximum plasma concentration (Tmax) of 2.0 to 4.1 hours.[6][7] The plasma half-life ranges from 22.8 to 31.4 hours, which is supportive of once-daily dosing.[6][7]
Q4: Is there a food effect on the oral absorption of this compound?
Phase 1 clinical studies have shown that there is no significant food effect on the pharmacokinetics of this compound.[6][7] This suggests that the drug can be administered without regard to meals, which can simplify dosing regimens for patients.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vitro or in vivo experiments.
While this compound has good aqueous solubility, researchers may encounter challenges when preparing concentrated stock solutions or formulations for specific experimental conditions.
Possible Causes and Solutions:
-
Solvent Selection: The choice of solvent is critical. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.
-
Co-solvents for In Vivo Formulations: For in vivo studies, a combination of excipients is often necessary to maintain solubility and stability. Two suggested solvent systems are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
-
pH of the Formulation: The pH of the formulation can influence the solubility of ionizable compounds. While the specific pKa of this compound is not widely published, it is a factor to consider during formulation development.
Issue 2: Variability in experimental results related to drug absorption.
Even with good intrinsic bioavailability, variability in in vivo experiments can occur.
Possible Causes and Solutions:
-
Formulation Homogeneity: Ensure that the oral formulation is homogeneous and that the drug is fully dissolved or uniformly suspended.
-
Animal Model: The physiology of the gastrointestinal tract can vary between animal species, potentially affecting drug absorption.
-
Analytical Method Validation: Ensure that the analytical method used to quantify this compound in biological matrices is validated for accuracy, precision, and sensitivity.
Issue 3: Concerns about the stability of this compound in the formulation.
The chemical and physical stability of the active pharmaceutical ingredient (API) in a formulation is crucial for obtaining reliable and reproducible results.
Possible Causes and Solutions:
-
Excipient Compatibility: Incompatibility between this compound and certain excipients could lead to degradation. It is advisable to conduct compatibility studies with planned excipients under stressed conditions (e.g., elevated temperature and humidity).
-
Storage Conditions: Store formulations under appropriate conditions (e.g., protected from light, controlled temperature) to minimize degradation.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Rodents
This protocol is based on a commonly used co-solvent system for poorly soluble compounds and is provided as a starting point for formulation development.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution.
-
In a separate container, add the required volume of PEG300.
-
While stirring, slowly add the this compound/DMSO stock solution to the PEG300.
-
Add Tween-80 to the mixture and continue stirring until a clear solution is obtained.
-
Finally, add the saline to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any precipitation or phase separation.
Note: The final concentration of DMSO should be kept as low as possible, typically below 10%, to avoid potential toxicity in animals.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the ALK2 receptor, blocking BMP signaling.
Experimental Workflow for Oral Formulation Development
Caption: A general workflow for developing an oral formulation.
Logical Relationship for Troubleshooting Dissolution Issues
Caption: Troubleshooting logic for addressing poor dissolution of this compound.
References
- 1. Paper: Phase 1/2 Study of the Activin Receptor-like Kinase-2 Inhibitor this compound (INCB000928, LIMBER-104) As Monotherapy or with Ruxolitinib in Patients with Anemia Due to Myelofibrosis [ash.confex.com]
- 2. onclive.com [onclive.com]
- 3. P1022: PHASE 1/2 STUDY OF THE ACTIVIN RECEPTOR-LIKE KINASE 2 (ALK2) INHIBITOR this compound (INCB000928, LIMBER-104) AS MONOTHERAPY OR WITH RUXOLITINIB IN PATIENTS WITH ANEMIA DUE TO MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H38N4O3 | CID 138628908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharm-int.com [pharm-int.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Zilurgisertib Resistance Mechanisms: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential resistance mechanisms to Zilurgisertib in cancer cells. The information is presented in a question-and-answer format to directly address specific experimental challenges.
I. Understanding this compound's Mechanism of Action
Q1: What is the primary target and signaling pathway of this compound?
This compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1] ALK2 is a type I transmembrane serine/threonine kinase that plays a crucial role in the Bone Morphogenetic Protein (BMP) signaling pathway.[2] Upon binding of a BMP ligand, ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8).[3][4] These activated SMADs then translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[2][4]
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| ALK2 Kinase Activity IC50 | 11 nM | Biochemical Assay | [3] |
| SMAD1/5 Phosphorylation IC50 | 69 nM | Cellular Assay | |
| Hepcidin Production IC50 | 20 nM | Huh7 cells (BMP-6 stimulated) |
II. Investigating Potential Resistance Mechanisms
As this compound is a novel inhibitor, specific resistance mechanisms have not yet been fully elucidated. Based on known resistance patterns to other kinase inhibitors, we can hypothesize and investigate several potential mechanisms.[5][6][7][8]
A. On-Target Resistance: ALK2 Gene Mutations
A common mechanism of resistance to kinase inhibitors is the development of mutations in the drug's target protein that prevent the inhibitor from binding effectively.[7][9]
Q2: How can I determine if my this compound-resistant cells have mutations in the ALK2 gene?
Experimental Protocol: ALK2 Gene Sequencing
-
Generate a this compound-Resistant Cell Line:
-
Culture your cancer cell line of interest in the presence of this compound, starting at a low concentration (e.g., near the IC50).
-
Gradually increase the concentration of this compound over several weeks or months as the cells adapt and begin to proliferate.[10][11]
-
Maintain a parallel culture of the parental (sensitive) cell line for comparison.
-
Confirm resistance by performing a cell viability assay (e.g., MTT or MTS) to demonstrate a significant shift in the IC50 value.[10]
-
-
Isolate Genomic DNA:
-
Harvest cells from both the parental and resistant cell lines.
-
Use a commercial DNA extraction kit to isolate high-quality genomic DNA from both cell populations.
-
-
Amplify and Sequence the ALK2 Gene:
-
Design PCR primers to amplify the coding regions of the ALK2 gene.
-
Perform PCR using the genomic DNA from both parental and resistant cells as a template.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.[12] Alternatively, for a more comprehensive analysis, perform next-generation sequencing (NGS) like whole-exome sequencing.[13][14][15]
-
-
Analyze Sequencing Data:
-
Align the sequencing reads from the resistant cells to the reference human genome and compare them to the sequence from the parental cells.
-
Identify any single nucleotide variants (SNVs), insertions, or deletions in the ALK2 gene that are present in the resistant cells but not in the parental cells.[16]
-
Troubleshooting Guide: ALK2 Sequencing
| Issue | Possible Cause | Suggested Solution |
| No PCR Product | Poor DNA quality. | Re-extract DNA and check quality/quantity using a spectrophotometer. |
| PCR primers are not optimal. | Redesign primers and optimize PCR annealing temperature. | |
| Ambiguous Sequencing Results | Contamination or low-quality PCR product. | Re-run PCR and ensure proper purification of the product. |
| Heterozygous mutation. | Manually inspect the sequencing chromatogram for overlapping peaks. |
B. Bypass Pathway Activation
Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.[17][18][19] For ALK2 inhibition, common bypass pathways to investigate include the MAPK/ERK and PI3K/AKT pathways.[20]
Q3: How can I test for the activation of bypass signaling pathways in my resistant cells?
Experimental Protocol: Western Blotting for Key Signaling Proteins
-
Prepare Cell Lysates:
-
Culture both parental and resistant cells to about 80% confluency.
-
Treat both cell lines with this compound at a concentration that inhibits ALK2 signaling in the parental cells (e.g., 5x IC50) for a specified time (e.g., 24 hours). Include untreated controls.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[21]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[21]
-
Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with primary antibodies against key phosphorylated proteins (e.g., p-ERK, p-AKT) and their total protein counterparts (total ERK, total AKT). Also, include an antibody for p-SMAD1 to confirm ALK2 inhibition.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
-
Analysis:
-
Compare the levels of phosphorylated proteins between the parental and resistant cells, both with and without this compound treatment. An increase in the phosphorylation of proteins like ERK or AKT in the resistant cells, despite ALK2 inhibition (confirmed by decreased p-SMAD1), would suggest bypass pathway activation.
-
Troubleshooting Guide: Western Blotting
C. Increased Drug Efflux
Cancer cells can acquire resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular drug concentration.
Q4: How can I investigate if increased drug efflux is contributing to this compound resistance?
Experimental Protocol: Drug Efflux Assay
-
Select an Efflux Pump Inhibitor:
-
Choose a broad-spectrum inhibitor of ABC transporters, such as Verapamil or Cyclosporin A.
-
-
Cell Viability Assay with Efflux Pump Inhibitor:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a dose-response curve of this compound, both in the presence and absence of a fixed, non-toxic concentration of the efflux pump inhibitor.
-
Include controls for the efflux pump inhibitor alone to ensure it is not cytotoxic at the concentration used.
-
After the incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT, MTS).[23][24]
-
-
Analysis:
-
Calculate the IC50 of this compound for both cell lines, with and without the efflux pump inhibitor.
-
If the resistant cells show a significant decrease in their this compound IC50 (i.e., they become more sensitive) in the presence of the efflux pump inhibitor, it suggests that increased drug efflux is a contributing mechanism of resistance.[25]
-
Troubleshooting Guide: Drug Efflux Assay
| Issue | Possible Cause | Suggested Solution |
| Efflux inhibitor is toxic to cells | Concentration is too high. | Perform a dose-response curve for the inhibitor alone to determine a non-toxic concentration. |
| No change in IC50 in resistant cells | Efflux is not the primary resistance mechanism. | Investigate other mechanisms like on-target mutations or bypass pathways. |
| The specific pump is not inhibited by the chosen inhibitor. | Try a different efflux pump inhibitor. |
By systematically applying these experimental protocols and utilizing the troubleshooting guides, researchers can effectively investigate and characterize the mechanisms of acquired resistance to this compound in their cancer cell models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. incytemi.com [incytemi.com]
- 4. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. dovepress.com [dovepress.com]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Methods of molecular analysis: mutation detection in solid tumours | Molecular Pathology [mp.bmj.com]
- 13. Cancer Sequencing Methods | Understanding genetic changes in tumors [illumina.com]
- 14. Mutation analysis in cancer research - Genevia Technologies [geneviatechnologies.com]
- 15. Sequencing approaches in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. frontiersin.org [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. emerypharma.com [emerypharma.com]
Technical Support Center: Zilurgisertib Preclinical Dose-Escalation Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zilurgisertib in preclinical dose-escalation studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1] ALK2 is a type I bone morphogenetic protein (BMP) receptor. By inhibiting ALK2, this compound blocks downstream signaling through the SMAD pathway, specifically the phosphorylation of SMAD1 and SMAD5.[1][2] This ultimately leads to a reduction in the production of hepcidin, a key regulator of iron homeostasis.[1]
Q2: What are the key preclinical applications of this compound?
A2: Preclinical studies have primarily focused on two areas:
-
Anemia of Chronic Disease: By reducing hepcidin levels, this compound can increase iron availability for erythropoiesis, making it a potential treatment for anemia associated with conditions like myelofibrosis.[1]
-
Fibrodysplasia Ossificans Progressiva (FOP): FOP is a rare genetic disorder caused by gain-of-function mutations in ALK2. This compound has been shown to suppress heterotopic ossification in preclinical models of FOP.[3][4]
Q3: What in vitro assays are recommended for assessing this compound activity?
A3: The following in vitro assays are crucial for characterizing the activity of this compound before moving to in vivo studies:
-
Biochemical Kinase Assay: To determine the direct inhibitory effect on ALK2 activity (IC50).
-
Cell-Based Phospho-SMAD Assay: To measure the inhibition of SMAD1/5 phosphorylation in response to BMP stimulation in a cellular context (IC50).
-
Hepcidin Production Assay: To quantify the reduction of hepcidin secretion from liver cells (e.g., Huh7) following BMP stimulation (IC50).
-
Kinome Profiling: To assess the selectivity of this compound against a broad panel of kinases.[1]
-
Cell Viability Assays: To evaluate potential off-target cytotoxic effects in various cell lines.[1]
Q4: What is a suitable preclinical in vivo model for studying the dose-response of this compound for anemia?
A4: A commonly used and relevant model is the cancer-induced anemia model.[1] This typically involves the intraperitoneal injection of tumor cells, such as B16F10 melanoma cells, into mice, which leads to the development of anemia within a week.[1] This model allows for the evaluation of this compound's ability to improve hematological parameters and modulate biomarkers like hepcidin and pSMAD in a disease context.
Experimental Protocols
Protocol 1: In Vivo Dose-Escalation Study in a Cancer-Induced Anemia Mouse Model
Objective: To determine the dose-dependent efficacy of this compound in mitigating anemia and modulating relevant biomarkers.
Methodology:
-
Animal Model: C57BL/6 mice.
-
Induction of Anemia: Intraperitoneally inject mice with B16F10 melanoma cells. Anemia typically develops within 7 days.[1]
-
Drug Formulation: this compound can be administered orally. A common formulation is a suspension.[3]
-
Dosing Regimen:
-
Begin dosing 1 week after tumor cell inoculation.
-
Administer this compound orally once or twice daily for a period of 7 days.[1][3]
-
A suggested starting dose in mice is 3 mg/kg, which has been shown to achieve unbound drug exposure above the cellular IC50 for several hours.[3] Dose escalation can proceed from this point.
-
-
Experimental Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (mid dose)
-
This compound (high dose)
-
-
Endpoint Analysis:
-
Hematology: At the end of the treatment period, collect blood for complete blood counts (CBC) to measure hemoglobin and red blood cell counts.[1]
-
Biomarker Analysis (Plasma): Collect plasma to measure circulating hepcidin levels using a murine-specific ELISA kit.[1]
-
Biomarker Analysis (Tissue): Harvest liver tissue to prepare lysates and measure phosphorylated SMAD (pSMAD) levels by ELISA.[1]
-
Protocol 2: Measurement of Phosphorylated SMAD (pSMAD) in Liver Tissue
Objective: To quantify the inhibition of ALK2 signaling in the liver by this compound.
Methodology:
-
Sample Collection: At the end of the in vivo study, euthanize mice and immediately collect liver tissue. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Tissue Homogenization: Homogenize the frozen liver samples in a suitable cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the liver lysates using a standard protein assay (e.g., BCA assay).
-
ELISA:
-
Use a commercially available ELISA kit specific for phosphorylated SMAD1/5.
-
Follow the manufacturer's instructions for coating the plate, adding samples (normalized for total protein), and incubation with primary and secondary antibodies.
-
Develop the signal and read the absorbance on a plate reader.
-
Calculate the concentration of pSMAD relative to a standard curve.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target/Endpoint | Cell Line | IC50 |
| Biochemical Assay | ALK2 Kinase Activity | - | ~15 nM[2] |
| Cellular Assay | SMAD1/5 Phosphorylation | - | ~63-69 nM[1][2] |
| Cellular Assay | Hepcidin Production | Huh7 | ~20 nM[1] |
Table 2: Preclinical In Vivo Efficacy of this compound in a Cancer-Induced Anemia Model
| Treatment Group | Dose (mg/kg) | Change in Hemoglobin (g/dL) | Reduction in Liver pSMAD | Reduction in Circulating Hepcidin |
| Vehicle Control | - | Baseline | - | - |
| This compound | Dose-dependent | ↑ 2-3[1] | ≥50%[1] | ≥50%[1] |
Mandatory Visualizations
Caption: this compound inhibits the ALK2 signaling pathway.
References
Mitigating Zilurgisertib-induced toxicity in animal models
Welcome to the technical support center for researchers utilizing Zilurgisertib (INCB000928) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of your experiments, with a focus on monitoring and addressing potential toxicities.
Disclaimer: The following information is based on the known mechanism of action of this compound as a selective ALK2 inhibitor and general principles of preclinical toxicology. Specific toxicology findings for this compound in animal models are not extensively available in the public domain. This guide is intended to provide a framework for proactive monitoring and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). By inhibiting ALK2, this compound blocks the downstream phosphorylation of SMAD1 and SMAD5, which in turn modulates the transcription of target genes.[3] A key effect is the inhibition of hepcidin production, a central regulator of iron homeostasis, which is the basis for its investigation in treating anemia of chronic disease.[3][4]
Q2: What are the potential on-target toxicities to monitor in animal models?
A2: Given ALK2's crucial role in bone and cartilage development, on-target effects are a primary consideration, particularly in juvenile or growing animals.[5] Researchers should proactively monitor for:
-
Skeletal Abnormalities: Changes in bone growth, physeal (growth plate) abnormalities, or delayed ossification.
-
Joint-related Issues: Swelling, changes in gait, or reluctance to move.
-
Hematological Effects: While the intended effect is to improve anemia, supra-physiological alterations in iron metabolism or effects on other hematopoietic lineages should be monitored.
Q3: What are the potential off-target toxicities to consider?
A3: The ALK family of receptors shares structural similarities. While this compound is reported to be selective, high doses could potentially inhibit other TGF-β superfamily receptors like ALK5.[4] Off-target ALK5 inhibition has been associated with cardiovascular toxicities in preclinical studies.[6] Therefore, it is prudent to monitor for:
-
Cardiovascular Effects: Changes in heart rate, blood pressure, or ECG abnormalities. Histopathological examination of cardiac tissue is recommended in terminal studies.
-
Other Kinase Inhibition: At high concentrations (200 nM), this compound has shown some inhibitory activity against ALK1 and ALK6.[4] The biological consequences of this in vivo should be considered based on the experimental context.
Q4: Are there any clinically observed adverse events that might be relevant for animal studies?
A4: In a Phase 1/2 clinical trial in patients with myelofibrosis, the most common grade 3 or higher treatment-emergent adverse event was thrombocytopenia.[7] While this is human data, it suggests that monitoring platelet counts and related hematological parameters in animal models is a worthwhile measure.
Troubleshooting Guide
Issue 1: Unexpected Weight Loss or Reduced Food Intake
-
Possible Cause: This is a common non-specific sign of toxicity. For ALK2 inhibitors, it could be related to systemic effects that require investigation. In human trials, no dose-limiting toxicities were reported, and the drug was generally well-tolerated.[8][9]
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify the formulation, concentration, and administration volume.
-
Monitor Animal Behavior: Observe for signs of malaise, lethargy, or distress.
-
Assess Hydration Status: Check for dehydration and provide supportive care (e.g., hydrogel) if necessary.
-
Blood Glucose Monitoring: Check for hypoglycemia, especially if food intake is significantly reduced.
-
Dose De-escalation Study: If weight loss is persistent and dose-dependent, consider performing a dose-ranging study to identify a maximum tolerated dose (MTD).
-
Issue 2: Abnormal Gait, Limb Swelling, or Impaired Mobility
-
Possible Cause: Potential on-target effects on joints or bone growth, especially in young, skeletally immature animals. ALK2 signaling is critical for normal cartilage and bone development.[1]
-
Troubleshooting Steps:
-
Physical Examination: Carefully examine limbs and joints for swelling, tenderness, or deformities.
-
Reduce Dosing or Pause Treatment: Temporarily halt or reduce the dose in affected animals to see if symptoms resolve.
-
Imaging: Consider radiography (X-ray) or micro-CT scans to assess bone and joint morphology.
-
Histopathology: At the end of the study, ensure detailed histopathological evaluation of long bones (including growth plates) and joints.
-
Age-matched Controls: Ensure experiments in young animals have appropriate age-matched controls to distinguish treatment effects from normal developmental changes.
-
Issue 3: Hematological Abnormalities (e.g., Thrombocytopenia)
-
Possible Cause: Potential effect on hematopoiesis. Thrombocytopenia was observed in human clinical trials.[7]
-
Troubleshooting Steps:
-
Complete Blood Count (CBC): Perform regular CBCs (e.g., baseline, mid-study, and terminal) to monitor platelet counts, as well as red and white blood cell parameters.
-
Examine Bone Marrow: In cases of severe or persistent cytopenias, histopathological analysis of the bone marrow may be warranted to assess cellularity and lineage development.
-
Correlate with Other Findings: Determine if hematological changes are isolated or part of a broader systemic toxicity profile.
-
Data Presentation
Table 1: Key Preclinical and In Vitro Potency of this compound
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| ALK2 IC₅₀ | 15 nM | Biochemical Assay | [3] |
| SMAD1/5 Phosphorylation IC₅₀ | 63 nM | Cell-based Assay | [3] |
| Hepcidin Production IC₅₀ | 20 nM | BMP-6 stimulated Huh-7 cells | [3] |
| In Vivo Efficacy | ↑ Hemoglobin (2-3 g/dL) | Mouse model of cancer-induced anemia |[4] |
Table 2: Hypothetical Monitoring Plan for this compound Toxicity in a 28-Day Rodent Study
| Assessment Type | Parameter | Frequency | Rationale |
|---|---|---|---|
| Clinical Observations | Body weight, food consumption, clinical signs | Daily | General toxicity assessment |
| Detailed physical examination | Weekly | Monitor for specific abnormalities (e.g., joint swelling) | |
| Hematology | Complete Blood Count (CBC) with differential | Baseline, Day 14, Day 28 | Monitor for anemia, thrombocytopenia, and other cytopenias |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function (BUN, Creatinine) | Baseline, Day 28 | Assess major organ function |
| Cardiovascular | Heart rate, blood pressure (if feasible) | Baseline, Weekly | Monitor for potential off-target cardiovascular effects |
| Terminal Assessments | Gross pathology, organ weights | Day 28 | Identify macroscopic changes |
| | Histopathology (Bone, Joints, Heart, Liver, Kidney, Spleen, Thymus) | Day 28 | Microscopic evaluation of on-target and potential off-target organs |
Experimental Protocols
Protocol 1: Assessment of In Vivo Hepcidin Suppression
-
Animal Model: Use a relevant mouse model, such as a cancer-induced anemia model (e.g., using B16F10 cells).[4]
-
Dosing: Administer this compound orally at various dose levels based on prior dose-ranging studies. Include a vehicle control group.
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 2, 4, 6, 8, and 24 hours) to capture the pharmacokinetic and pharmacodynamic relationship.[10]
-
Hepcidin Measurement: Separate plasma and measure hepcidin concentrations using a validated enzyme-linked immunosorbent assay (ELISA) kit.
Visualizations
Caption: this compound inhibits the ALK2 signaling pathway.
Caption: Troubleshooting workflow for adverse events.
References
- 1. ifopa.org [ifopa.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. incytemi.com [incytemi.com]
- 5. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P1022: PHASE 1/2 STUDY OF THE ACTIVIN RECEPTOR-LIKE KINASE 2 (ALK2) INHIBITOR this compound (INCB000928, LIMBER-104) AS MONOTHERAPY OR WITH RUXOLITINIB IN PATIENTS WITH ANEMIA DUE TO MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Zilurgisertib and Other ALK2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zilurgisertib's efficacy against other selective ALK2 inhibitors. The information is presented with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound (INCB000928) is an oral, potent, and selective inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor, type I (ACVR1).[1][2] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway, which is essential for bone and cartilage development.[3][4] Dysregulation of ALK2 activity is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP) and anemia of chronic disease.[2][4] this compound is currently under investigation in clinical trials for its therapeutic potential in these conditions.[5][6] This guide compares the preclinical and clinical data of this compound with other notable ALK2 inhibitors.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target kinase and its selectivity over other kinases. High potency ensures that the drug is effective at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.
| Inhibitor | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Reference |
| This compound | 11 | 155 | 1135 | >10,000 | - | [7] |
| Momelotinib | 8.4 - 270 | - | >10,000 | >10,000 | - | [7][8][9][10] |
| Pacritinib | 16.7 - 88 | - | >10,000 | >10,000 | - | [7][11][12] |
| Saracatinib | 6.7 | 19 | 621 | 6890 | 6130 | [13] |
| Fidrisertib (BLU-782) | 0.6 | 3 | 45 | 155 | 24 | [14] |
Table 1: Biochemical Potency of ALK2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other ALK2 inhibitors against ALK2 and other related ALK family members. Lower IC50 values indicate higher potency.
Cellular Activity
Cell-based assays are crucial for determining an inhibitor's efficacy within a biological context. These assays typically measure the inhibition of downstream signaling molecules following receptor activation. For ALK2, a common readout is the phosphorylation of SMAD1/5 proteins.
| Inhibitor | Cell-Based Assay | Cell Line | EC50/IC50 (nM) | Reference |
| This compound | pSMAD1/5 Inhibition | - | 20 | [7] |
| Momelotinib | Hepcidin Production | HepG2 | 651 | [10] |
| Fidrisertib (BLU-782) | ALK2R206H Inhibition | HEK293T/ALK3KO | 7 | [14] |
Table 2: Cellular Activity of ALK2 Inhibitors. This table presents the effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of ALK2 inhibitors in various cell-based assays.
Clinical Efficacy and Safety
Clinical trials provide the ultimate assessment of a drug's therapeutic potential and safety profile in humans. This compound is being evaluated in clinical trials for myelofibrosis-associated anemia.
A phase 1/2 study of this compound in patients with anemia due to myelofibrosis showed that the treatment was generally well-tolerated.[15][16] Reductions in hepcidin levels were observed with both monotherapy and in combination with ruxolitinib.[16] Preliminary improvements in anemia were also noted.[16] In non-transfusion-dependent patients, an increase in hemoglobin of ≥1.5 g/dL from baseline was observed.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: ALK2 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating ALK2 inhibitors.
Experimental Protocols
Biochemical Kinase Assay (Example)
This protocol provides a general framework for assessing the in vitro potency of ALK2 inhibitors.
-
Reagents and Materials:
-
Recombinant human ALK2 kinase domain.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[4]
-
ATP.
-
Peptide substrate (e.g., Casein).[17]
-
Test inhibitors (e.g., this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar detection reagent.[4][18]
-
384-well plates.
-
-
Procedure:
-
Add 1 µl of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[4]
-
Add 2 µl of ALK2 enzyme solution to each well.[4]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[4]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Phospho-SMAD1/5 Assay (Example)
This protocol outlines a method to measure the inhibition of ALK2 signaling in a cellular context.
-
Reagents and Materials:
-
A suitable cell line expressing ALK2 (e.g., C2C12, HepG2).
-
Cell culture medium and supplements.
-
BMP ligand (e.g., BMP6) to stimulate the pathway.
-
Test inhibitors (e.g., this compound).
-
Lysis buffer.
-
Antibodies specific for phosphorylated SMAD1/5 and total SMAD1/5.
-
ELISA or Western blotting reagents.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ALK2 inhibitor or vehicle control for a specified duration.
-
Stimulate the cells with a BMP ligand to activate the ALK2 pathway.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated SMAD1/5 and total SMAD1/5 using an ELISA or Western blotting.
-
Normalize the phosphorylated SMAD1/5 levels to the total SMAD1/5 levels.
-
Determine the EC50 values by plotting the inhibitor concentration against the percentage of pSMAD1/5 inhibition.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The clinical development of these compounds is ongoing, and the information presented here may be subject to change.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. incytemi.com [incytemi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Pacritinib Versus Best Available Therapy to Treat Patients With Myelofibrosis and Thrombocytopenia [clin.larvol.com]
- 12. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 18. ALK2 Kinase Enzyme System Application Note [worldwide.promega.com]
Head-to-Head Comparison: Zilurgisertib vs. Momelotinib in Myelofibrosis-Related Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Zilurgisertib and momelotinib, two kinase inhibitors with distinct yet overlapping mechanisms of action, primarily focusing on their roles in treating anemia associated with myelofibrosis (MF). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to aid in research and development decisions.
Executive Summary
This compound is a selective inhibitor of activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), a key regulator of iron homeostasis. Momelotinib, in contrast, is a dual inhibitor, targeting both Janus kinase 1 and 2 (JAK1/2) and ACVR1. This fundamental difference in their primary targets dictates their distinct therapeutic profiles. While both agents aim to alleviate anemia in myelofibrosis, momelotinib also addresses other hallmarks of the disease, such as splenomegaly and constitutional symptoms, through its JAK inhibitory activity. This compound is currently in earlier stages of clinical development for MF-related anemia compared to the approved momelotinib.
Mechanism of Action and Signaling Pathways
This compound: Selective ACVR1/ALK2 Inhibition
This compound is an ATP-competitive inhibitor that selectively targets ACVR1/ALK2[1]. ACVR1 is a transmembrane kinase receptor for bone morphogenetic proteins (BMPs) and is centrally involved in regulating the production of hepcidin, the master regulator of iron availability[1][2]. In myelofibrosis, chronic inflammation leads to elevated hepcidin levels, which in turn causes iron sequestration and iron-restricted anemia[3][4]. By inhibiting ACVR1, this compound aims to reduce hepcidin production, thereby increasing circulating iron levels and promoting erythropoiesis[1][3].
Momelotinib: Dual JAK1/2 and ACVR1 Inhibition
Momelotinib possesses a dual mechanism of action. As a potent inhibitor of JAK1 and JAK2, it targets the dysregulated JAK-STAT signaling pathway characteristic of myelofibrosis[5][6][7]. This inhibition leads to a reduction in pro-inflammatory cytokines, thereby alleviating constitutional symptoms and reducing spleen size[8][9]. Uniquely among approved JAK inhibitors, momelotinib also inhibits ACVR1[5][7][8]. This secondary mechanism is responsible for its beneficial effects on anemia, working through the same hepcidin-lowering pathway as this compound[6][9][10].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and momelotinib. A direct head-to-head clinical trial has not been conducted.
Table 1: In Vitro Potency
| Target | This compound IC₅₀ (nM) | Momelotinib IC₅₀ (nM) |
| ACVR1/ALK2 | 15[11][12] | Weaker than JAK2 inhibition (5-10 times)[13] |
| SMAD1/5 Phosphorylation | 63[11] | N/A |
| Hepcidin Production (Huh-7 cells) | 20[3] | N/A |
| JAK1 | N/A | Potent inhibitor[14] |
| JAK2 | N/A | 51[13] |
N/A: Not available or not the primary target.
Table 2: Clinical Efficacy in Myelofibrosis
| Endpoint | This compound (LIMBER-104 Phase 1/2) | Momelotinib (Phase 3 Trials) |
| Anemia Improvement | Hemoglobin increase of ≥1.5 g/dL observed in non-transfusion-dependent patients[15][16]. | Superior to ruxolitinib in improving transfusion independence[17][18]. Anemia response in ~45% of patients in some studies[19]. |
| Spleen Volume Reduction (SVR ≥35%) | Not a primary endpoint. | Non-inferior to ruxolitinib in JAK inhibitor-naïve patients[18]. |
| Total Symptom Score (TSS ≥50% reduction) | Not a primary endpoint. | Comparable to other JAK inhibitors[17]. |
Table 3: Safety and Tolerability
| Adverse Event (Any Grade) | This compound (LIMBER-104 Phase 1/2) | Momelotinib (Pooled Phase 3 Data) |
| Most Common | Generally well-tolerated with predominantly grade 1/2 treatment-emergent adverse events[15]. | Diarrhea (27%), Thrombocytopenia (25%), Anemia (23%), Nausea[17][20]. |
| Grade ≥3 Events | N/A | Diarrhea (3%), Thrombocytopenia, Anemia, Neutropenia (7%)[20]. |
Experimental Protocols
This compound: Preclinical In Vivo Model of Cancer-Induced Anemia
-
Objective: To evaluate the effect of this compound on anemia and hepcidin levels.
-
Model: A mouse model of cancer-induced anemia where B16F10 cells are injected intraperitoneally[3].
-
Methodology:
-
Mice were treated with this compound at varying doses.
-
Hemoglobin and red blood cell counts were measured to assess anemia.
-
Liver phosphorylated SMAD (pSMAD) and circulating hepcidin levels were determined by ELISA[3].
-
-
Key Findings: this compound dose-dependently improved hemoglobin and red blood cell counts while reducing liver pSMAD and circulating hepcidin levels by ≥50%[3].
Momelotinib: SIMPLIFY-1 Phase 3 Clinical Trial
-
Objective: To compare the efficacy and safety of momelotinib versus ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.
-
Study Design: A randomized, double-blind, active-controlled Phase 3 trial[21][22].
-
Methodology:
-
Key Findings: Momelotinib was non-inferior to ruxolitinib for spleen response, but a higher proportion of patients on ruxolitinib achieved a 50% reduction in symptoms. Significantly more patients receiving momelotinib achieved transfusion independence at week 24[18].
Discussion and Future Directions
The comparison between this compound and momelotinib highlights two distinct strategies for targeting anemia in myelofibrosis. Momelotinib offers a broader therapeutic effect by inhibiting both JAK1/2 and ACVR1, making it a suitable option for patients presenting with both significant anemia and other disease-related symptoms like splenomegaly. Its approval and extensive clinical data provide a robust evidence base for its use[6][23].
This compound, with its selective inhibition of ACVR1, represents a more targeted approach to correcting the underlying iron dysregulation that drives anemia in MF[3][12]. This selectivity may offer a favorable safety profile, particularly concerning the myelosuppressive effects sometimes associated with JAK inhibition. The ongoing LIMBER-104 trial is crucial in defining the clinical utility of this compound, both as a monotherapy for anemia-predominant MF and as a combination therapy with a JAK inhibitor like ruxolitinib to provide comprehensive disease control[12][16][24].
Future research should focus on head-to-head trials to directly compare the efficacy and safety of these agents. Furthermore, identifying biomarkers to predict which patients are most likely to respond to a selective ACVR1 inhibitor versus a dual JAK/ACVR1 inhibitor will be key to personalizing treatment for patients with myelofibrosis. The combination of this compound with a potent JAK inhibitor is a rational approach that warrants further investigation to potentially maximize therapeutic benefit in this patient population[3].
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. incytemi.com [incytemi.com]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojjaarahcp.com [ojjaarahcp.com]
- 6. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 15. ashpublications.org [ashpublications.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. When, Which and How to Switch: Navigating JAK inhibitors in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Long-term safety analyses of momelotinib in patients with myelofibrosis [mpn-hub.com]
- 22. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound (INCB00928) / Incyte [delta.larvol.com]
Validating Zilurgisertib's On-Target Effects: A Comparative Guide with Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
Zilurgisertib (INCB-000928) is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3] Dysregulation of ALK2 activity is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP) and anemia of chronic disease.[3][4] This guide provides a comprehensive comparison of the pharmacological inhibition of ALK2 by this compound with the effects of genetic ALK2 knockout, offering supporting experimental data and detailed protocols to validate its on-target activity.
On-Target Effects of this compound
This compound is an ATP-competitive inhibitor that has demonstrated high biochemical and cellular potency against ALK2.[5][6] Its on-target effects are primarily mediated through the inhibition of the ALK2 signaling cascade, leading to a reduction in the phosphorylation of downstream SMAD1 and SMAD5 proteins and a subsequent decrease in the production of hepcidin, a key regulator of iron homeostasis.[1][2][7]
Quantitative Analysis of this compound's Potency
The following table summarizes the in vitro potency of this compound in various assays, demonstrating its selective inhibition of the ALK2 pathway.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | ALK2 Kinase | IC₅₀ | 15 nM | [7][8] |
| Cellular Assay | - | pSMAD1/5 Inhibition IC₅₀ | 63 nM | [7][8] |
| Cellular Assay | Huh-7 cells (BMP-6 stimulated) | Hepcidin Production IC₅₀ | 20 nM | [1][7][8] |
Comparison with Genetic Knockout of ALK2
Genetic knockout of ALK2 provides the most definitive validation of a drug's on-target effects. The phenotypic consequences of ALK2 deletion should, in principle, mirror the effects of its pharmacological inhibition.
| Approach | Key Effects | Phenotype/Outcome |
| This compound (Pharmacological Inhibition) | Inhibition of SMAD1/5 phosphorylation, decreased hepcidin production.[1][7][8] | Amelioration of anemia in mouse models, suppression of heterotopic ossification in FOP models.[1][4][6] |
| ALK2 Knockout (Genetic Inactivation) | Embryonic lethality in complete knockout mice due to severe developmental defects. Conditional knockouts show tissue-specific effects. | Essential for mesoderm formation and embryonic development. |
The embryonic lethality of a full ALK2 knockout underscores the critical role of this kinase in development, making direct comparisons with a systemic drug in adult models challenging. However, the observed effects of this compound on the downstream signaling pathway (pSMAD1/5 and hepcidin) are consistent with the expected consequences of ALK2 inhibition, strongly supporting its on-target mechanism of action.
Experimental Protocols
To facilitate the validation of this compound's on-target effects in your own research, detailed protocols for key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of ALK2 in a Human Cell Line (e.g., Huh-7)
This protocol outlines the general steps for creating an ALK2 knockout cell line to serve as a negative control for this compound treatment.
Workflow for ALK2 Knockout Cell Line Generation
Caption: Workflow for generating an ALK2 knockout cell line using CRISPR-Cas9.
Methodology:
-
gRNA Design and Vector Construction:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the human ACVR1 gene (encoding ALK2) using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).
-
-
Transfection:
-
Transfect the constructed plasmid into the target cell line (e.g., Huh-7) using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Single-Cell Cloning:
-
Two days post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Expand the single-cell clones.
-
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of ALK2 protein expression in the knockout clones by Western blot analysis.
-
Western Blot for Phosphorylated SMAD1/5
This protocol is for assessing the phosphorylation status of SMAD1/5 in response to BMP stimulation and its inhibition by this compound.
Experimental Workflow for pSMAD1/5 Western Blot
Caption: Workflow for analyzing SMAD1/5 phosphorylation by Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Huh-7) and allow them to adhere.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., BMP-6) for 30-60 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5 (e.g., Cell Signaling Technology #9516).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the pSMAD1/5 signal to total SMAD1/5 or a loading control like β-actin.
-
Hepcidin ELISA
This protocol is for quantifying the amount of hepcidin secreted into the cell culture medium.
Methodology:
-
Sample Collection:
-
Following cell treatment as described for the pSMAD1/5 Western blot, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare the standards and samples according to the kit manufacturer's instructions.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the protocol.
-
Wash the wells and add the detection antibody.
-
Incubate and wash.
-
Add the HRP-conjugate, incubate, and wash.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at 450 nm.
-
Calculate the hepcidin concentration in the samples based on the standard curve.
-
Signaling Pathway
The following diagram illustrates the BMP/ALK2 signaling pathway and the point of inhibition by this compound.
BMP/ALK2 Signaling Pathway
Caption: this compound inhibits ALK2, blocking SMAD1/5 phosphorylation and downstream signaling.
Conclusion
The available preclinical data strongly support the on-target activity of this compound as a selective ALK2 inhibitor. Its demonstrated effects on SMAD1/5 phosphorylation and hepcidin production are consistent with the known function of the ALK2 signaling pathway. While direct comparative studies with ALK2 genetic knockouts are not yet published, the use of such models, following the protocols outlined in this guide, would provide the ultimate validation of this compound's mechanism of action and on-target specificity. This guide serves as a valuable resource for researchers seeking to independently verify these effects and further explore the therapeutic potential of ALK2 inhibition.
References
- 1. incytemi.com [incytemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H38N4O3 | CID 138628908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ifopa.org [ifopa.org]
- 5. Pharmacokinetics of this compound With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
- 8. researchgate.net [researchgate.net]
Unraveling Zilurgisertib's Mechanism: A Comparative Cross-Validation in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zilurgisertib's performance against other ALK2 inhibitors, supported by experimental data. We delve into the cross-validation of its mechanism across various cell lines, offering detailed experimental protocols and data-driven insights.
This compound (INCB000928) is a potent and selective, orally bioavailable small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1] ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in iron homeostasis and bone development.[1] Dysregulation of the ALK2 signaling pathway is implicated in the pathophysiology of diseases such as fibrodysplasia ossificans progressiva (FOP) and anemia of chronic disease.[1][2] this compound is currently under investigation for these conditions.[2][3]
This guide will compare the mechanism of action of this compound with other known ALK2 inhibitors, focusing on its validation in different cell line models.
The ALK2 Signaling Pathway and this compound's Point of Intervention
The ALK2 signaling cascade is initiated by the binding of BMP ligands, which leads to the phosphorylation and activation of downstream mediators, SMAD1 and SMAD5.[4] Phosphorylated SMAD1/5 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes, including hepcidin, the master regulator of iron metabolism.[5][6] this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of ALK2, thereby inhibiting its kinase activity and preventing the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepcidin and the BMP-SMAD pathway: An unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
Zilurgisertib: A Potent and Selective ALK2 Inhibitor Outpacing First-Generation Compounds
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for diseases driven by aberrant Activin receptor-like kinase 2 (ALK2) signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain anemias, Zilurgisertib (INCB000928) emerges as a highly potent and selective inhibitor, demonstrating significant advantages over first-generation ALK2 inhibitors. This comparison guide provides a comprehensive analysis of this compound's potency in relation to foundational inhibitors like Dorsomorphin, LDN-193189, DMH1, and K02288a, supported by experimental data.
This compound is a selective, ATP-competitive ALK2 inhibitor.[1] Its mechanism of action involves blocking the kinase activity of ALK2, a key receptor in the bone morphogenetic protein (BMP) signaling pathway.[2][3] Dysregulation of this pathway is implicated in various pathologies. By inhibiting ALK2, this compound effectively modulates downstream signaling, including the phosphorylation of SMAD1/5 and the production of hepcidin, a central regulator of iron homeostasis.[4][5]
Comparative Potency Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and first-generation ALK2 inhibitors across various assays. Lower IC50 values indicate higher potency.
Table 1: Biochemical Potency Against ALK2 Kinase
| Compound | ALK2 IC50 (nM) | Reference(s) |
| This compound | 11 - 15 | [3][4] |
| Dorsomorphin | ~148 | [6] |
| LDN-193189 | 5 | [7][8][9][10][11] |
| DMH1 | 107.9 | [1][2][12][13] |
| K02288a | 1.1 | [14][15][16][17][18] |
Table 2: Cellular Potency in Downstream Signaling
| Compound | Assay | IC50 (nM) | Reference(s) |
| This compound | SMAD1/5 Phosphorylation | 63 - 69 | [3][4][5] |
| This compound | Hepcidin Production (BMP-6 stimulated Huh-7 cells) | 20 | [4][5] |
| Dorsomorphin | SMAD1/5/8 Phosphorylation | ~470 | [19] |
| LDN-193189 | BMP-responsive transcriptional activity | 5 - 30 | [7] |
| DMH1 | BMP-responsive luciferase reporter assay | ~100 | [6] |
| K02288a | SMAD1/5/8 Phosphorylation | ~100 | [14] |
ALK2 Signaling Pathway
The diagram below illustrates the canonical ALK2 signaling pathway and the point of inhibition by this compound and other ALK2 inhibitors.
Experimental Methodologies
A summary of the key experimental protocols used to determine the potency of ALK2 inhibitors is provided below.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2.
Workflow:
Protocol: Recombinant ALK2 enzyme, a suitable substrate (e.g., casein), and ATP are combined in a reaction buffer.[20][21] Test compounds are added at various concentrations. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[20] The amount of phosphorylated substrate is then quantified. This can be achieved through various methods, including radiometric assays that measure the incorporation of radiolabeled phosphate ([³³P]ATP) into the substrate or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[20][22] The IC50 value is calculated from the dose-response curve.
Cellular SMAD1/5 Phosphorylation Assay
This assay assesses the inhibitor's ability to block ALK2 signaling within a cellular context by measuring the phosphorylation of its direct downstream targets, SMAD1 and SMAD5.
Protocol: Cells expressing ALK2 (e.g., HEK293 or C2C12 cells) are treated with the test inhibitor at various concentrations.[14][23] The cells are then stimulated with a BMP ligand (e.g., BMP4 or BMP6) to activate the ALK2 pathway.[14][23] Following stimulation, cell lysates are prepared, and the levels of phosphorylated SMAD1/5 are measured using techniques such as Western blotting or ELISA.[3] The IC50 value is determined by quantifying the reduction in pSMAD1/5 levels relative to the inhibitor concentration.
Hepcidin Production Assay
This cellular assay measures the functional consequence of ALK2 inhibition on the production of hepcidin, a key downstream target gene.
Protocol: Hepatoma cells (e.g., Huh-7) are pre-treated with different concentrations of the ALK2 inhibitor.[4][5] The cells are then stimulated with BMP-6 to induce hepcidin production.[4][5] After an incubation period, the concentration of hepcidin in the cell culture supernatant is measured, typically by using an ELISA kit.[24][25][26] The IC50 value is calculated based on the dose-dependent inhibition of hepcidin secretion.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to quantify the binding of a test compound to its target protein within living cells.[27][28]
Protocol: HEK293 cells are transiently transfected with a vector expressing ALK2 fused to a NanoLuc® luciferase.[29] These cells are then treated with a fluorescently labeled tracer that binds to the ATP-binding pocket of ALK2. When the tracer is bound, energy transfer occurs from the NanoLuc® donor to the fluorescent acceptor, generating a BRET signal.[27] The addition of a test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.[29] The IC50 is determined by measuring the concentration-dependent reduction in the BRET signal.[29]
Conclusion
The available data consistently demonstrate that this compound is a potent inhibitor of ALK2, exhibiting low nanomolar IC50 values in both biochemical and cellular assays. While some first-generation inhibitors, such as K02288a and LDN-193189, show high biochemical potency, this compound's efficacy in cellular models of downstream signaling, such as SMAD phosphorylation and hepcidin production, underscores its potential as a robust therapeutic agent. Furthermore, the selectivity profile of this compound, with minimal off-target activity at therapeutic concentrations, represents a significant improvement over less selective first-generation compounds like Dorsomorphin.[3][6][30] This enhanced potency and selectivity profile positions this compound as a promising candidate for the treatment of ALK2-driven diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. incytemi.com [incytemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
- 6. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 10. adooq.com [adooq.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. K02288|1431985-92-0|COA [dcchemicals.com]
- 16. abmole.com [abmole.com]
- 17. glpbio.com [glpbio.com]
- 18. adooq.com [adooq.com]
- 19. glpbio.com [glpbio.com]
- 20. promega.com.cn [promega.com.cn]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com.cn [promega.com.cn]
- 23. DMH-1 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 24. ovid.com [ovid.com]
- 25. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lancet.co.za [lancet.co.za]
- 27. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 28. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. medchemexpress.com [medchemexpress.com]
Independent Analysis of Zilurgisertib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for Zilurgisertib (INCB000928), a selective Activin receptor-like kinase-2 (ALK2) inhibitor, with alternative therapies. This analysis is based on preclinical data and clinical trial results, primarily from studies sponsored by the developer, Incyte Corporation. It is important to note that as of December 2023, Incyte announced the cessation of this compound's development for myelofibrosis-related anemia due to a lack of clinical improvement in anemia symptoms, despite evidence of target engagement.[1]
Mechanism of Action: Targeting the Hepcidin Pathway
This compound is an orally bioavailable small molecule that selectively inhibits ALK2, also known as Activin A Receptor, Type I (ACVR1).[2] ALK2 is a key regulator of hepcidin, a hormone that plays a central role in iron homeostasis.[3] In many chronic diseases, including myelofibrosis, inflammatory cytokines drive increased hepcidin production.[3] Elevated hepcidin levels lead to the internalization and degradation of ferroportin, the sole iron exporter on enterocytes and macrophages. This traps iron within cells, reducing its availability for erythropoiesis and leading to anemia of chronic inflammation.[3] By inhibiting ALK2, this compound was designed to decrease hepcidin production, thereby increasing iron availability and improving anemia.[1][4]
Preclinical and Clinical Data Summary
Biochemical and Cellular Activity
This compound demonstrated potent and selective inhibition of ALK2 in preclinical assays.
| Parameter | This compound | Momelotinib | Pacritinib |
| Target Kinases | ALK2 | JAK1, JAK2, ALK2 | JAK2, FLT3, ALK2 |
| ALK2 IC50 | 11-15 nM | ~52.5 nM | ~16.7 nM |
| SMAD1/5 Phosphorylation IC50 | 63 nM | Not Reported | Not Reported |
| Hepcidin Production IC50 (Huh-7 cells) | 20 nM | Not Reported | Not Reported |
Data compiled from multiple sources. Note that assay conditions may vary between studies.
Clinical Trial Findings (LIMBER-104, NCT04455841)
The Phase 1/2 LIMBER-104 study evaluated this compound as a monotherapy and in combination with ruxolitinib in patients with myelofibrosis and anemia.
| Endpoint | This compound Monotherapy (Group A) | This compound + Ruxolitinib (Group B) |
| Patients Enrolled (as of Feb 2023) | 20 | 16 |
| Anemia Improvement (non-transfusion dependent) | 1 of 6 patients at 200mg dose showed ≥1.5 g/dL Hb increase.[5] | 3 of 9 patients at 100mg and 200mg doses showed ≥1.5 g/dL Hb increase.[5] |
| Transfusion Independence | No responses observed at data cutoff.[5] | Not evaluable at data cutoff. |
| Hepcidin Levels | Dose-dependent reduction observed.[4][5] | Dose-dependent reduction observed.[4][5] |
| Safety | Generally well-tolerated with mainly low-grade treatment-emergent adverse events. No dose-limiting toxicities were reported.[5][6] | Generally well-tolerated with mainly low-grade treatment-emergent adverse events. No dose-limiting toxicities were reported.[5][6] |
Despite promising preclinical data and successful target engagement (hepcidin reduction) in the clinical trial, the desired clinical outcome of significant anemia improvement was not achieved, leading to the discontinuation of its development for this indication.[1]
Comparison with Alternative ALK2 Inhibitors
Momelotinib and Pacritinib are other kinase inhibitors with activity against ALK2 that have been investigated for the treatment of myelofibrosis.
| Feature | This compound | Momelotinib | Pacritinib |
| Primary Targets | ALK2 | JAK1, JAK2, ALK2 | JAK2, FLT3, ALK2 |
| Approval Status for Myelofibrosis | Development for MF-anemia discontinued[1] | Approved | Approved |
| Reported Anemia Benefit | Insufficient to continue development[1] | Demonstrated improvement in anemia and transfusion independence. | Demonstrated anemia benefit, particularly in patients with thrombocytopenia. |
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers. These are generalized protocols and may require optimization for specific experimental conditions.
ALK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit ALK2 kinase activity.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant ALK2 enzyme, kinase assay buffer (typically containing Tris-HCl, MgCl2, and BSA), ATP, and a suitable substrate (e.g., casein). Prepare serial dilutions of the test compound (this compound).
-
Reaction Setup: In a 96-well plate, add the ALK2 enzyme, kinase assay buffer, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Detection: Terminate the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescence signal is inversely proportional to the inhibitory activity of the compound.
SMAD1/5 Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of SMAD1 and SMAD5, downstream targets of ALK2, in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or NIH/3T3) in a 96-well plate and grow to confluence.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 30-60 minutes).
-
Stimulation: Stimulate the ALK2 pathway by adding a ligand, such as BMP-4 or BMP-6, and incubate for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for phospho-SMAD1/5. Follow this with a fluorescently labeled secondary antibody.
-
Detection: Quantify the fluorescence intensity in each well using an imaging system. The signal intensity is indicative of the level of SMAD1/5 phosphorylation.
Cancer-Induced Anemia Mouse Model
This in vivo model is used to evaluate the efficacy of a therapeutic agent in treating anemia associated with cancer.
Protocol:
-
Tumor Cell Implantation: Inject a cancer cell line known to induce anemia (e.g., B16-F10 melanoma or LLC lung carcinoma) intraperitoneally into syngeneic mice (e.g., C57BL/6).[7][8]
-
Treatment: Once anemia is established (typically 1-2 weeks post-injection), administer the test compound (this compound) or vehicle control to the mice daily via oral gavage.
-
Monitoring: Monitor the health of the mice and collect blood samples at regular intervals to measure hemoglobin levels, red blood cell counts, and serum hepcidin concentrations.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., liver) for further analysis, such as measuring pSMAD levels.
Conclusion
The investigation into this compound provided valuable insights into the role of the ALK2-hepcidin axis in anemia of chronic disease. While the preclinical data were promising, the lack of translation to clinical efficacy in improving anemia in myelofibrosis patients underscores the complexities of drug development. The data and protocols presented here offer a comprehensive resource for researchers working on ALK2 inhibitors and related pathways, highlighting the importance of robust preclinical models and the ultimate test of clinical validation.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Study Of this compound And Ruxolitinib For MF - HealthTree for Myelofibrosis [healthtree.org]
- 4. m.youtube.com [m.youtube.com]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Mouse Models of Anemia of Cancer | PLOS One [journals.plos.org]
- 8. Mouse Models of Anemia of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Zilurgisertib's Long-Term Efficacy in Chronic Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zilurgisertib (INCB00928) is an investigational, orally bioavailable, selective inhibitor of activin receptor-like kinase 2 (ALK2), also known as activin A receptor, type I (ACVR1).[1][2] Dysregulation of the ALK2 signaling pathway is implicated in the pathophysiology of several chronic diseases, including the anemia of chronic disease seen in myelofibrosis (MF) and the progressive heterotopic ossification (HO) characteristic of fibrodysplasia ossificans progressiva (FOP).[1][3] This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by available preclinical and clinical data.
Performance in Anemia of Chronic Disease (Myelofibrosis)
This compound is being evaluated for the treatment of anemia in patients with myelofibrosis, a chronic leukemia characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Anemia in MF is often driven by elevated levels of hepcidin, the central regulator of iron homeostasis, which is modulated by the ALK2 pathway.[4][5]
Preclinical Efficacy in a Cancer-Induced Anemia Model
Preclinical studies have demonstrated this compound's potential to ameliorate anemia in a mouse model of cancer-induced anemia.[1][3]
| Parameter | Vehicle Control | This compound (Dose-Dependent) | Key Finding |
| Hemoglobin | Baseline | Improved by 2-3 g/dL | Significant increase in hemoglobin levels.[1][3] |
| Red Blood Cell Count | Baseline | Increased | Restoration of erythropoiesis.[1] |
| Hepcidin Levels | Baseline | Reduced by ≥50% | Potent inhibition of hepcidin production.[1][3] |
| Phosphorylated SMAD (pSMAD) Levels | Baseline | Reduced by ≥50% | Evidence of target engagement and pathway inhibition.[1][3] |
Clinical Efficacy in Myelofibrosis (NCT04455841)
Preliminary data from the ongoing Phase 1/2 LIMBER-104 study (NCT04455841) suggest that this compound, as a monotherapy or in combination with the JAK inhibitor ruxolitinib, is generally well-tolerated and shows signs of clinical activity in anemic MF patients.[2][6][7][8]
| Treatment Group | Baseline Hemoglobin (Median) | Hemoglobin Increase ≥1.5 g/dL from Baseline | Baseline Hepcidin (Median) | Hepcidin Reduction |
| This compound Monotherapy (Group A) | 7.7 g/dL[7][9] | 1 of 20 patients (5%)[7][10] | 171 ng/mL[7][9] | Observed at all dose levels[2][9] |
| This compound + Ruxolitinib (Group B) | 8.5 g/dL[7] | 3 of 11 patients (27%)[7][10] | 123 ng/mL[7] | Observed at all dose levels[2][9] |
Note: Data is from an early analysis and dose escalation is ongoing.[7][11]
Comparison with Other ALK2-Inhibiting Therapies in Myelofibrosis
Several other drugs with ALK2 inhibitory activity are used in the management of myelofibrosis-associated anemia.
| Drug | Mechanism of Action | Key Efficacy in Anemia | Long-Term Data Highlights |
| Ruxolitinib | JAK1/JAK2 inhibitor | Can worsen anemia as a side effect.[12] | 5-year follow-up from COMFORT-I showed sustained spleen volume reduction and an overall survival benefit.[13] |
| Momelotinib | JAK1/JAK2 and ALK2 inhibitor[14][15] | Demonstrated improvements in anemia and transfusion-independence rates in clinical trials.[5][14][16] | Pooled analysis of Phase 3 trials showed a consistent safety profile with no cumulative toxicity with long-term exposure.[15] |
| Pacritinib | JAK2/FLT3 and ALK2 inhibitor[17][18] | Showed efficacy in patients with severe thrombocytopenia.[17][19] | Long-term compassionate use data suggests feasibility of prolonged treatment in advanced MF.[17] |
Performance in Fibrodysplasia Ossificans Progressiva (FOP)
FOP is a rare genetic disorder characterized by progressive HO, driven by gain-of-function mutations in the ACVR1 gene, which encodes ALK2.[3][20]
Preclinical Efficacy in a FOP Mouse Model
In a pediatric mouse model of FOP, this compound demonstrated potent, dose-dependent suppression of injury-induced HO and preservation of joint mobility.[21]
Clinical Development in FOP (PROGRESS Trial - NCT05090891)
This compound is being evaluated in the Phase 2 PROGRESS trial for the treatment of FOP. This is a global, multi-center, placebo-controlled study.[22] Efficacy data from this trial are not yet available.
Experimental Protocols
Cancer-Induced Anemia Mouse Model
-
Model: Syngeneic mouse model of metastatic cancer.
-
Procedure: B16F10 cells are injected intraperitoneally into C57BL/6 mice.[1][3][25] This mimics a metastatic tumor that leads to anemia approximately one week after injection.[1][3]
-
Treatment: this compound is administered orally.
-
Endpoints: Hemoglobin levels, red blood cell counts, circulating hepcidin levels, and liver pSMAD levels are measured and compared to vehicle-treated controls.[1][3]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Anemia of Chronic Disease
Caption: this compound inhibits the ALK2 receptor, blocking the signaling cascade that leads to hepcidin production.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for evaluating this compound's efficacy in a mouse model of cancer-induced anemia.
Conclusion
This compound demonstrates promise as a targeted therapy for chronic diseases driven by ALK2 dysregulation. Preclinical data in a cancer-induced anemia model show its ability to increase hemoglobin and red blood cell counts by reducing hepcidin levels. Preliminary clinical data in myelofibrosis patients support its potential to improve anemia, both as a monotherapy and in combination with ruxolitinib.
Long-term efficacy data for this compound are still emerging as clinical trials are ongoing. In comparison to existing therapies for anemic myelofibrosis patients, such as momelotinib and pacritinib which also have ALK2 inhibitory activity, this compound's highly selective mechanism may offer a favorable safety and efficacy profile. The results of the PROGRESS trial will be crucial in determining its long-term efficacy and safety in FOP. Continued monitoring of ongoing clinical trials is essential to fully assess the therapeutic potential of this compound in these chronic disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. incytemi.com [incytemi.com]
- 4. oncozine.com [oncozine.com]
- 5. pvreporter.com [pvreporter.com]
- 6. INCB000928 Administered as a Monotherapy or in Combination With Ruxolitinib in Participants With Anemia Due to Myeloproliferative Disorders [clin.larvol.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. P1022: PHASE 1/2 STUDY OF THE ACTIVIN RECEPTOR-LIKE KINASE 2 (ALK2) INHIBITOR this compound (INCB000928, LIMBER-104) AS MONOTHERAPY OR WITH RUXOLITINIB IN PATIENTS WITH ANEMIA DUE TO MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Appears Safe and Effective for Treating Anemia in Patients With MF | Docwire News [docwirenews.com]
- 12. Ruxolitinib: long-term management of patients with myelofibrosis and future directions in the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Real world outcomes of momelotinib in myelofibrosis patients with anemia: results from the MOMGEMFIN study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Long-term treatment with pacritinib on a compassionate use basis in patients with advanced myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Retrospective analysis of pacritinib in patients with myelofibrosis and severe thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. io.nihr.ac.uk [io.nihr.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ifopa.org [ifopa.org]
- 23. Mouse Models of Anemia of Cancer | PLOS One [journals.plos.org]
- 24. Mouse Models of Anemia of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Paper: ALK2 and JAK2 Inhibition for Improved Treatment of Anemia in Myelofibrosis Patients: Preclinical Profile of an ALK2 Inhibitor this compound in Combination with Ruxolitinib [ash.confex.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Zilurgisertib
For laboratory personnel engaged in research and development, the proper disposal of Zilurgisertib is critical to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following step-by-step guidelines is mandatory for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial first step in mitigating any potential exposure risks.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin.
Safe Handling Practices:
-
Avoid creating dust or aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] The following protocol outlines the necessary steps to prepare the waste for collection by a certified hazardous waste management service.
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be segregated from non-hazardous waste.
-
-
Waste Container Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display the words "Hazardous Waste" and "Toxic" and include the full chemical name: this compound.
-
-
Collection of Solid Waste:
-
Carefully place all solid waste contaminated with this compound into the designated hazardous waste container. This includes any unused powder, contaminated PPE, and other disposable materials.
-
-
Collection of Liquid Waste:
-
If this compound has been dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
The label must identify the solvent and the concentration of this compound.
-
-
Decontamination of Glassware and Equipment:
-
Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound.
-
Rinse the equipment with an appropriate solvent, and collect the rinsate as hazardous liquid waste.
-
Follow with a final wash using soap and water.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
Hazard Classification and Precautionary Statements
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P264, P270, P301 + P312, P330, P501 |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391, P501 |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391, P501 |
Data sourced from the this compound Safety Data Sheet.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guidance for Zilurgisertib
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of Zilurgisertib, a selective ALK2 inhibitor. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a safe research environment. The following procedures are designed to provide clear, step-by-step guidance for all operational stages involving this compound.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure risk.
Personal Protective Equipment (PPE) Requirements
A risk-based approach should be taken when working with potent compounds like this compound. Engineering controls, such as a certified chemical fume hood or a glove box, are the primary line of defense. The following PPE is required as a secondary level of protection.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard. | Protects eyes from splashes and airborne particles of the compound. |
| Skin Protection | Gloves: Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard) is required. Change gloves frequently and immediately if contaminated. | Provides a barrier against skin contact.[2][3] Double-gloving offers additional protection in case the outer glove is breached. Chemotherapy-rated gloves are tested for resistance to permeation by hazardous drugs.[3] |
| Lab Coat/Gown: A disposable, back-closing, long-sleeved, impermeable gown. Cuffs should be tucked into the inner glove. | Prevents contamination of personal clothing and skin.[2] An impermeable gown provides protection against potential spills. | |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the solid compound outside of a certified chemical fume hood or glove box, or when there is a potential for aerosol generation. | Protects against inhalation of the powdered compound.[3] A surgical N95 respirator can also provide splash protection.[3] |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Weighing:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly donned.
-
Use a dedicated set of utensils (spatula, weighing paper) for handling the compound.
-
Weigh the desired amount of this compound carefully to avoid generating dust.
-
Clean the weighing area and utensils thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.
2. Solubilization:
-
This compound is soluble in DMSO.[4]
-
Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
If necessary, sonication or gentle heating can be used to aid dissolution.[5]
-
Cap the vial or container securely after the compound is fully dissolved.
3. Administration and Use:
-
When performing experiments, handle all solutions containing this compound within a chemical fume hood.
-
Avoid direct contact with the solution.
-
Use appropriate containment measures for all experimental setups.
4. Storage:
-
Store solid this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Recommended storage for the solid powder is at -20°C for the long term (months to years).[4]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
5. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent in a sealed container for proper disposal.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
6. Decontamination and Disposal:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste.
-
Place all contaminated waste in a clearly labeled, sealed hazardous waste container.
-
Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent.
-
Dispose of all waste containing this compound according to your institution's and local regulations for hazardous chemical waste.[1] Do not dispose of it down the drain, as it is very toxic to aquatic life.[1]
Caption: A flowchart outlining the safe handling procedures for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
